2-(4-Bromo-2-chlorophenyl)acetic acid
Description
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Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUQSVZPLUCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695207 | |
| Record name | (4-Bromo-2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916516-89-7 | |
| Record name | (4-Bromo-2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Bromo-2-chlorophenyl)acetic acid molecular weight
An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenyl)acetic acid: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Foreword: In the landscape of modern drug discovery and organic synthesis, the utility of a chemical intermediate is defined by its structural features, reactivity, and versatility. This compound is one such molecule that has garnered significant interest. Its halogenated phenylacetic acid scaffold serves as a foundational building block for a diverse array of complex molecules, particularly in the development of novel therapeutics. This guide provides an in-depth examination of its chemical properties, analytical characterization, applications, and safe handling protocols, tailored for researchers, medicinal chemists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted phenylacetic acid derivative. The strategic placement of chloro and bromo substituents on the phenyl ring, combined with the carboxylic acid moiety, imparts a unique reactivity profile that makes it a valuable precursor in multi-step organic synthesis. Its primary role is that of a versatile building block, particularly in the construction of protein degrader molecules and other pharmacologically relevant compounds.[1][2]
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 249.49 g/mol | [2] |
| Molecular Formula | C₈H₆BrClO₂ | [2] |
| CAS Number | 916516-89-7 | [2] |
| Typical Purity | ≥ 98% | [2] |
| Appearance | White to off-white solid | [3][4] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [4] |
| Storage | Room temperature | [2] |
Chemical Structure and Synthetic Versatility
The reactivity of this compound is dictated by two primary features: the carboxylic acid group and the halogen-substituted aromatic ring. The carboxylic acid can undergo standard transformations such as esterification, amidation, or reduction. The halogen atoms modulate the electronic properties of the phenyl ring and can serve as handles for cross-coupling reactions, although their primary influence in this scaffold is often electronic and steric.
The true value of this compound lies in its use as a core fragment for building larger, more complex molecular architectures. The phenylacetic acid motif is a common feature in many biologically active compounds.
Caption: Core structure and key reactive sites of the molecule.
Core Applications in Research and Development
Halogenated phenylacetic acids are crucial intermediates in medicinal chemistry. The specific substitution pattern of this compound makes it a key starting material in several areas of therapeutic research.
-
Protein Degraders: The molecule is explicitly listed as a building block for protein degraders, a novel class of therapeutics that hijack the cell's natural protein disposal systems to eliminate disease-causing proteins.[2]
-
Anti-inflammatory Agents: The (4-chlorophenyl)acetic acid scaffold has been used to synthesize thiazole derivatives with potent anti-inflammatory properties.[1]
-
Metabolic Disease Therapeutics: Derivatives have been investigated as potential antidiabetic and anti-hyperlipidemic agents, demonstrating the scaffold's utility in targeting metabolic pathways.[1]
-
Antithrombotic Agents: While not a direct precursor, the closely related isomer, alpha-bromo-2-chlorophenylacetic acid, is a key intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication.[4] This highlights the importance of the general structural class in synthesizing established drugs.
The following workflow illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic workflow from starting material to final compounds.
Analytical Characterization Protocols
Ensuring the identity and purity of a starting material is fundamental to the success of any synthetic campaign. The following are standard, self-validating protocols for the characterization of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for determining the purity of the compound and identifying any potential process-related impurities.
Causality: A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water with trifluoroacetic acid (TFA), ensures sharp peak shapes and efficient elution. TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid to improve peak symmetry. UV detection at 254 nm is effective as the aromatic ring is a strong chromophore.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration).
-
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥98% is expected.[2]
Protocol 2: Structural Verification by NMR Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure. The predicted chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
Causality: The distinct electronic environments created by the chloro and bromo substituents, along with the acetic acid side chain, result in a predictable set of signals in both proton and carbon spectra, allowing for unambiguous structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR (400 MHz):
-
Expected Aromatic Signals: Three protons in the aromatic region (~7.0-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Expected Aliphatic Signal: A singlet for the two protons of the CH₂ group adjacent to the carboxylic acid (~3.7 ppm).
-
Expected Carboxylic Acid Signal: A broad singlet for the acidic proton (>10 ppm), which may be exchanged with D₂O.
-
-
¹³C NMR (100 MHz):
-
Expected Signals: Eight distinct carbon signals are predicted: one for the carbonyl carbon (~175 ppm), six for the aromatic carbons (including two halogen-bearing carbons, ~120-140 ppm), and one for the aliphatic CH₂ carbon (~40 ppm).
-
Safety, Handling, and Disposal
Hazard Profile:
-
Skin Contact: Causes skin irritation and may cause severe skin burns.[3][5][6]
-
Eye Contact: Causes serious eye irritation or severe eye damage.[3][5][6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[3]
-
Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter the sewage system.[5][7]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined structure and predictable reactivity provide a reliable starting point for the synthesis of complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of its properties, analytical profile, and safe handling is paramount to leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
The Biological Versatility of Halogenated Phenylacetic Acids: A Technical Guide for Drug Discovery and Development
Introduction: The Phenylacetic Acid Scaffold and the Impact of Halogenation
Phenylacetic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold for a diverse array of biologically active molecules.[1] Its derivatives are of significant interest in medicinal chemistry and drug development due to their wide-ranging pharmacological effects.[2] The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the phenyl ring is a key chemical modification that profoundly influences the physicochemical properties and biological activities of these compounds.[3] Halogenation can alter a molecule's lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and selectivity.[4][5]
This technical guide provides an in-depth exploration of the biological activities of halogenated phenylacetic acids, with a focus on their anti-inflammatory, anticancer, antimicrobial, and herbicidal properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these activities, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this important class of compounds.
Anti-inflammatory Activity: Beyond COX Inhibition
Halogenated phenylacetic acids are perhaps most renowned for their potent anti-inflammatory effects, exemplified by the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[6]
Mechanism of Action: The Dual Role in Cyclooxygenase (COX) Inhibition
The primary mechanism of action for the anti-inflammatory effects of diclofenac and its analogs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[8]
Diclofenac is a non-selective inhibitor of both COX-1 and COX-2.[9] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic properties, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal issues.[4]
Caption: Mechanism of COX inhibition by Diclofenac.
Structure-Activity Relationship (SAR) in Anti-inflammatory Phenylacetic Acids
The anti-inflammatory potency of diclofenac analogs is significantly influenced by the nature and position of substituents on the phenyl rings. Quantitative structure-activity relationship (QSAR) studies have revealed that lipophilicity and the angle of twist between the two phenyl rings are crucial for activity.[4] Optimal anti-inflammatory and COX inhibitory activities are associated with halogen or alkyl substituents in both ortho positions of the anilino ring.[4][10]
Quantitative Analysis of COX Inhibition
The inhibitory potency of NSAIDs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity of a compound for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 0.076 | 0.026 | 2.9[11] |
| Celecoxib | 82 | 6.8 | 12[11] |
| Ibuprofen | 12 | 80 | 0.15[11] |
| Indomethacin | 0.0090 | 0.31 | 0.029[11] |
| Meloxicam | 37 | 6.1 | 6.1[11] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)
This protocol is a generalized method for determining the COX-1 and COX-2 inhibitory activity of test compounds in human whole blood.[12]
Materials:
-
Fresh human blood from healthy volunteers (with no anticoagulant for COX-1 assay, with heparin for COX-2 assay).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Aspirin (for COX-2 assay to inactivate platelet COX-1).
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
Centrifuge, incubator, and microplate reader.
Procedure for COX-1 Inhibition:
-
Collect fresh blood into tubes without anticoagulant.
-
Immediately aliquot 1 mL of whole blood into tubes containing the test compound at various concentrations or vehicle control (DMSO).
-
Allow the blood to clot for 1 hour at 37°C.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Measure the concentration of TXB2 (a stable metabolite of the COX-1 product TXA2) in the serum using an EIA kit.
-
Calculate the percent inhibition of TXB2 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for COX-1 inhibition.
Procedure for COX-2 Inhibition:
-
Collect fresh blood into tubes containing heparin.
-
Pre-incubate the blood with aspirin for 15 minutes at 37°C to irreversibly inactivate platelet COX-1.[12]
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression, along with the test compound at various concentrations or vehicle control.
-
Incubate the blood for 24 hours at 37°C.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.[12]
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value for COX-2 inhibition.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
Several halogenated phenylacetic acid derivatives have demonstrated promising anticancer properties, exhibiting cytotoxicity against various cancer cell lines.[13][14]
Mechanism of Action
The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[13] This can be mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Structure-Activity Relationship (SAR) in Anticancer Phenylacetic Acids
The cytotoxic activity of halogenated phenylacetic acid derivatives is highly dependent on the nature and position of the halogen substituent. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy moiety.[14] Furthermore, brominated derivatives have been shown to be more cytotoxic than their chlorinated counterparts in some benzofuran series, which may be attributed to differences in electronegativity and atomic radii.[15]
Quantitative Analysis of Cytotoxicity
The cytotoxic effect of these compounds is typically evaluated by determining their IC50 values against various cancer cell lines.
| Compound Derivative | Cell Line | IC50 (µM) |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08[13] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08[13] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08[13] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52[14] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80[14] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100[14] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[16][17]
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well tissue culture plates.
-
Halogenated phenylacetic acid derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilizing solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[1][8]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Halogenated organic compounds, including phenylacetic acid derivatives, have demonstrated notable antimicrobial properties.[18][19]
Mechanism of Action
The exact mechanisms of antimicrobial action can vary, but they often involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Phenylacetic acid itself has been shown to possess antibacterial activity.[20]
Structure-Activity Relationship (SAR) in Antimicrobial Phenylacetic Acids
The antimicrobial efficacy of halogenated compounds is influenced by the type and position of the halogen. For instance, in a study of halogenated phenylboronic acids, 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid exhibited significant antibacterial and antibiofilm activity against Vibrio species.[21]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[22]
| Compound | Microorganism | MIC (µg/mL) |
| Phenylacetic acid | Phytophthora capsici | 50[16] |
| Phenylacetic acid | Rhizoctonia solani | 50[16] |
| Phenylacetic acid | Saccharomyces cerevisiae | 50[16] |
| Phenylacetic acid | Pseudomonas syringae pv. syringae | 50[16] |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100[21] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100[21] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[23]
Materials:
-
Bacterial or fungal strains.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well with no compound.
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
Herbicidal Activity: Mimicking Plant Hormones
Halogenated phenoxyacetic acids, a closely related class to phenylacetic acids, are among the most widely used herbicides.[24][25] The most prominent example is 2,4-dichlorophenoxyacetic acid (2,4-D).[26]
Mechanism of Action: Synthetic Auxins
These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[15][27] They are absorbed by the plant and translocated to the meristematic tissues, where they induce uncontrolled and unsustainable growth, leading to stem curling, leaf withering, and ultimately, plant death.[13][24] They are selective for broadleaf (dicot) plants, with grasses (monocots) being relatively unaffected.[26]
Structure-Activity Relationship (SAR) in Herbicidal Phenoxyacetic Acids
The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring. The presence and position of chlorine atoms, as seen in 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid), are crucial for their selective herbicidal action.[11] The acidic functionality is also critical for their mobility and activity within the plant.[28]
Quantitative Analysis of Herbicidal Activity
The herbicidal efficacy is often evaluated by determining the concentration required to inhibit plant growth by 50% (IC50).
| Compound | Plant Species | IC50 (mmol L⁻¹) |
| Longifolene-derived ammonium salt of 2,4-D (6b) | Brassica campestris (root growth) | ~0.0002[29] |
| Longifolene-derived ammonium salt of MCPA (6c) | Brassica campestris (root growth) | ~0.0002[29] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[14][30][31]
References
- 1. takara.co.kr [takara.co.kr]
- 2. jchps.com [jchps.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and quantitative structure-activity relationships of diclofenac analogues. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one containing fluorine-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Bromo-2-chlorophenyl)acetic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-(4-Bromo-2-chlorophenyl)acetic acid
Introduction
This compound (CAS No: 916516-89-7) is a halogenated phenylacetic acid derivative that serves as a versatile building block in modern organic synthesis.[1][2] Its structural features, particularly the reactive sites created by the bromine and chlorine substituents, make it a valuable intermediate in the development of complex molecules, including those targeted for protein degradation pathways.[1][3] However, the same chemical reactivity that makes this compound synthetically useful also necessitates a comprehensive understanding and strict implementation of safety and handling protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is not extensively documented, the known hazards of its structural isomers and related compounds provide a strong basis for a conservative and prudent approach to its handling.
1.1. Physicochemical Properties
A clear understanding of the compound's basic properties is essential for safe handling and storage.
| Property | Value | Source |
| CAS Number | 916516-89-7 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [2][4] |
| Purity | Typically ≥98% | [1] |
1.2. GHS Hazard Classification (Analog-Based Assessment)
Based on data from closely related compounds such as α-Bromo-2-chlorophenylacetic acid and α-Bromo-4-chlorophenylacetic acid, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Category | Hazard Statement | Rationale / Causal Link |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | The acidic nature and reactive α-bromo group can denature proteins and cause chemical burns or significant irritation upon contact with skin.[5][6][7] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Ocular tissue is extremely sensitive. Direct contact with the solid or dust can lead to severe, potentially irreversible damage.[5][6][8] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity.[6][7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes and lining of the respiratory tract.[8][10] |
Causality of Hazards: The hazardous nature of this molecule is intrinsically linked to its chemical structure. The carboxylic acid group provides corrosive properties, while the halogen substituents (bromo and chloro) enhance its reactivity, making it a potent irritant and sensitizer. The α-bromo group, in particular, is a known alkylating agent, which contributes to its potential for causing cellular damage.
Exposure Controls: Engineering and Personal Protection
A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is critical to minimize exposure.
2.1. Engineering Controls
The primary objective of engineering controls is to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][12]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[5][13]
2.2. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
| Protection Area | Specification | Rationale and Best Practices |
| Eye & Face | Safety goggles (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects against dust particles and splashes. Standard safety glasses do not provide a sufficient seal.[5][8] |
| Skin (Hands) | Nitrile or neoprene gloves. | Inspect gloves for tears or holes before each use. Use proper removal techniques to avoid contaminating skin. Dispose of contaminated gloves immediately as hazardous waste.[10] |
| Skin (Body) | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills. Lab coats should be laundered separately from personal clothing.[12] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable.[5][10] |
Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is essential for reproducible science and personal safety.
3.1. Chemical Handling Workflow
The following diagram outlines the logical flow for safely handling the compound.
Caption: Standard workflow for handling this compound.
3.2. Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing accidents.
-
Containers: Store in the original, tightly sealed container to prevent moisture absorption and contamination.[12][14]
-
Location: Keep containers in a cool, dry, and well-ventilated area designated for corrosive and toxic solids.[10][11][12] The storage area should be locked and accessible only to authorized personnel.[5]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents, bases, and metals.[12][13] Acids may react with metals to produce flammable hydrogen gas.[12]
-
Temperature: While some suppliers recommend room temperature storage[1], others suggest refrigerated conditions (0-8°C)[4]. It is best to follow the recommendation on the supplier's label and safety data sheet.
3.3. Waste Disposal Protocol
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: This compound must be disposed of as hazardous chemical waste.[11]
-
Containment: Collect waste material (including contaminated gloves, weigh paper, and pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
Regulations: All waste disposal must adhere to local, state, and federal regulations.[14] Do not dispose of this material down the drain or in regular trash.[14] Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
Emergency Response Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
4.1. First Aid Measures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately hold eyelids apart and flush eyes continuously with a gentle stream of water from an eyewash station for at least 15 minutes.[10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if necessary.[12] Remove all contaminated clothing while flushing. Wash the skin with soap and water. Seek immediate medical attention.[5][12] |
| Inhalation | Move the person to fresh air and keep them warm and at rest.[12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5][12] |
| Ingestion | Do NOT induce vomiting.[5][12] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[5][12] |
4.2. Spill Response
The following workflow should be initiated in the event of a spill.
Caption: Emergency response workflow for a solid chemical spill.
For any significant spill, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.[15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. cpachem.com [cpachem.com]
- 15. 5.3.4 Fire or Explosion Emergency Procedures | Environment, Health and Safety [ehs.cornell.edu]
Determining the Solubility of 2-(4-Bromo-2-chlorophenyl)acetic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its fate from early formulation to in vivo efficacy.[1][2][3] For a compound such as 2-(4-Bromo-2-chlorophenyl)acetic acid, a halogenated phenylacetic acid derivative with potential as a versatile synthetic intermediate in the synthesis of more complex molecules, understanding its solubility profile in various organic solvents is paramount.[4] This technical guide provides an in-depth exploration of the principles and a detailed protocol for determining the solubility of this compound, empowering researchers, scientists, and drug development professionals to make informed decisions in their formulation and process development endeavors. Poor solubility can lead to unpredictable results in in-vitro testing, hinder formulation efforts, and ultimately result in poor bioavailability.[5][6] Therefore, a thorough characterization of solubility is not merely a data point but a critical step in de-risking a drug candidate and paving the way for a successful therapeutic product.
Physicochemical Properties of this compound: A Theoretical Framework for Solubility
While specific experimental solubility data for this compound in a range of organic solvents is not extensively published, an analysis of its molecular structure provides a theoretical basis for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for α-Bromo-2-chlorophenylacetic acid | Notes |
| Molecular Formula | C8H6BrClO2[7] | C8H6BrClO2[8] | Isomers with different substitution patterns. |
| Molecular Weight | 249.49 g/mol [7][8] | 249.49 g/mol [8] | Identical molecular weight for isomers. |
| Appearance | Solid[7] | Solid[8] | The physical state at room temperature. |
| Melting Point | Not specified | 107-112 °C[8] | A relatively high melting point suggests strong crystal lattice forces that need to be overcome for dissolution. |
| pKa | Not specified | Not specified | The carboxylic acid moiety imparts acidic properties, suggesting that solubility will be pH-dependent in protic solvents. |
| LogP (predicted) | Not specified | Not specified | The presence of bromo and chloro substituents increases lipophilicity, suggesting better solubility in non-polar organic solvents compared to water. |
The structure of this compound, with its aromatic ring, carboxylic acid group, and halogen substituents, suggests a molecule with moderate polarity. The carboxylic acid group can engage in hydrogen bonding, which will favor solubility in polar protic solvents. Conversely, the halogenated phenyl ring is lipophilic and will contribute to solubility in less polar and non-polar solvents. The interplay of these structural features means that its solubility will be highly dependent on the specific solvent's properties, such as its polarity, hydrogen bonding capacity, and dielectric constant.[9][10][11][12]
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][13][14] This method is reliable and widely used for its accuracy in determining the saturation point of a solute in a solvent at a given temperature.[1][13]
Principle of the Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent.[13][15] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.[2][14] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. rheolution.com [rheolution.com]
- 4. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. α-ブロモ-2-クロロフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. who.int [who.int]
- 15. bioassaysys.com [bioassaysys.com]
Quantum Chemical-Guided Analysis of 2-(4-Bromo-2-chlorophenyl)acetic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Halogenated Phenylacetic Acids in Medicinal Chemistry
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated phenylacetic acids key intermediates in the synthesis of a wide array of complex and biologically active molecules.[1] 2-(4-Bromo-2-chlorophenyl)acetic acid is one such molecule, a versatile building block whose potential is unlocked through a deep understanding of its three-dimensional structure, reactivity, and intermolecular interaction capabilities.[1]
Traditional experimental methods for characterizing such molecules can be time-consuming and resource-intensive.[2] Computational chemistry, specifically quantum chemical calculations, offers a powerful, predictive, and cost-effective alternative to gain profound insights at the sub-molecular level.[3] This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reliable computational model that can confidently guide synthetic efforts and drug design strategies.
Chapter 1: Establishing the Theoretical Framework
The primary goal of this computational study is to create a reliable in silico model of this compound. This model will allow us to predict its structural, vibrational, and electronic properties, which are fundamental to understanding its potential as a drug precursor.
The Rationale for Method Selection: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) provides the optimal balance between computational accuracy and efficiency.[4] Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by calculating the electron density. The key to its accuracy lies in the choice of the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules.[5][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with significant electron correlation, such as those containing halogens and π-systems.[5]
The Importance of the Basis Set: 6-311++G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining accurate results. For this compound, which contains relatively heavy halogen atoms (Cl and Br) and a carboxylic acid group capable of forming hydrogen bonds, a flexible and robust basis set is required.
The 6-311++G(d,p) basis set is an excellent choice for this system:
-
6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution compared to smaller double-zeta sets.
-
++ : These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for describing anions and systems with lone pairs or those involved in weak interactions like hydrogen bonding, accurately modeling the electron density far from the nucleus.[7]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds and non-spherical electron distributions.[7]
Therefore, the B3LYP/6-311++G(d,p) level of theory is selected as a reliable and well-established method for this investigation, capable of accurately modeling the geometry and electronic properties of halogenated organic molecules.[6][8]
Chapter 2: The Computational Workflow: From Structure to Properties
Caption: A validated workflow for quantum chemical calculations.
Protocol: Input Structure Generation
-
Sketch the Molecule : Using a molecular editor such as GaussView or the open-source Avogadro, draw the 2D structure of this compound.
-
Initial 3D Conformation : Convert the 2D sketch into a 3D structure using the editor's built-in "clean-up" or "add hydrogens" tools. Pay attention to the initial dihedral angle of the acetic acid side chain relative to the phenyl ring, as this can influence the optimization process.
-
Save the Input File : Save the coordinates in a format compatible with your quantum chemistry software (e.g., Gaussian input file, .gjf).
Protocol: Geometry Optimization
-
Set Up the Calculation : In the input file, specify the desired level of theory: B3LYP/6-311++G(d,p).
-
Define the Task : Use the keyword Opt to request a geometry optimization. This procedure will iteratively adjust the molecular geometry to find the configuration with the lowest potential energy.
-
Execute the Calculation : Submit the input file to the quantum chemistry software.
-
Causality Check : The optimization process minimizes the forces on each atom, converging to a stationary point on the potential energy surface. This step is crucial because all subsequent property calculations depend on having the correct, lowest-energy molecular structure.
Protocol: Frequency Analysis
-
Set Up the Calculation : Using the optimized geometry from the previous step, set up a new calculation with the same level of theory B3LYP/6-311++G(d,p).
-
Define the Task : Use the keyword Freq to request a frequency calculation.
-
Execute the Calculation : Run the calculation.
-
Trustworthiness Validation : A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), not a stable conformer. In such a case, the structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.[5] This step is a self-validating check on the integrity of the optimized geometry.
Protocol: Electronic Property Calculation
-
Set Up the Calculation : With the validated minimum-energy geometry, perform a final single-point energy calculation.
-
Request Properties : In addition to the energy, request the calculation of molecular orbitals (pop=full or pop=NBO) and generate data for the molecular electrostatic potential (output=wfx for later visualization).
-
Execute and Analyze : This calculation provides the core electronic data, including HOMO-LUMO energies and the electron density distribution required for MEP analysis.
Chapter 3: Data Interpretation for Drug Development
The raw output of quantum chemical calculations is a wealth of numerical data. The true value lies in translating this data into actionable chemical insights relevant to drug design.[9][10]
Caption: Linking calculated data to chemical properties.
Structural Parameters
The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These parameters define the molecule's 3D shape, which is fundamental for understanding how it might fit into a biological target's active site.
| Parameter Type | Atom(s) Involved | Predicted Value (Å or °) | Significance in Drug Design |
| Bond Length | C=O (carbonyl) | ~1.21 Å | Key hydrogen bond acceptor site |
| Bond Length | O-H (hydroxyl) | ~0.97 Å | Key hydrogen bond donor site |
| Bond Length | C-Cl | ~1.75 Å | Influences steric profile and lipophilicity |
| Bond Length | C-Br | ~1.91 Å | Influences steric profile, potential for halogen bonding |
| Dihedral Angle | C-C-C(O)-OH | Variable | Defines the conformation and spatial orientation of the carboxylic acid group |
(Note: The values in the table are representative and would be precisely determined by the B3LYP/6-311++G(d,p) calculation.)
Vibrational Analysis: The Predicted IR Spectrum
The frequency calculation predicts the molecule's vibrational modes, which correspond to the peaks in an experimental Infrared (IR) spectrum. This serves as a powerful tool for structural confirmation.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Significance |
| O-H Stretch | ~3500-3700 (gas phase) | Strong, Broad | Confirms the presence of the carboxylic acid group.[11] |
| C=O Stretch | ~1750-1780 (gas phase) | Very Strong | A sharp, intense peak characteristic of the carbonyl group.[11] |
| C-Cl Stretch | ~700-800 | Medium-Strong | Corresponds to the chloro-substituent. |
| C-Br Stretch | ~550-650 | Medium | Corresponds to the bromo-substituent. |
(Note: Calculated frequencies are typically scaled by a factor of ~0.96-0.98 to better match experimental values due to the harmonic approximation.)
Frontier Molecular Orbitals (FMOs): Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13]
-
HOMO : This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pairs of the oxygen and halogen atoms.
-
LUMO : This orbital represents the region most likely to accept an electron. The LUMO is typically located in the anti-bonding orbitals, often associated with the π-system of the phenyl ring and the carbonyl group.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.[14] A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[14] This parameter is vital for predicting potential metabolic liabilities or unwanted reactivity. For halogenated compounds, the presence of halogens can significantly lower the LUMO energy, increasing the molecule's electrophilicity and potential for interaction.[15]
Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites
The Molecular Electrostatic Potential (MEP) map is an invaluable tool in drug design for visualizing the charge distribution of a molecule.[16][17] It maps the electrostatic potential onto the molecule's electron density surface, effectively showing which parts of the molecule are electron-rich (negative potential) and which are electron-poor (positive potential).[18][19]
-
Red/Yellow Regions (Negative Potential) : These areas are electron-rich and are favorable sites for electrophilic attack or for acting as hydrogen bond acceptors. For our molecule, these regions will be concentrated around the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen and the halogen atoms. These are the primary points for forming attractive interactions with a biological receptor.[20]
-
Blue Regions (Positive Potential) : These areas are electron-poor, typically around the hydrogen atoms, especially the acidic proton of the carboxylic acid group. This site is a strong hydrogen bond donor.
-
Green Regions (Neutral Potential) : These areas, usually found on the carbon backbone of the phenyl ring, are relatively non-polar.
The MEP map provides a clear, intuitive guide to how the molecule will "see" and interact with a receptor, guiding modifications to enhance binding affinity and specificity.[16][20]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound using the B3LYP/6-311++G(d,p) level of theory. By moving beyond simple calculation to an in-depth interpretation of the results—from structural parameters and vibrational spectra to FMO and MEP analysis—researchers can gain profound, predictive insights into the molecule's behavior. This computational approach provides a powerful, cost-effective strategy to accelerate the drug discovery process, enabling more rational design of novel therapeutics based on this versatile chemical scaffold.[3][21]
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study on the mechanisms and kinetics of the CH 2 BrO 2 + ClO reaction in the atmosphere - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10511E [pubs.rsc.org]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wiley.com [wiley.com]
- 11. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. MEP [cup.uni-muenchen.de]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. ia801409.us.archive.org [ia801409.us.archive.org]
A Comprehensive Technical Guide to 2-(4-Bromo-2-chlorophenyl)acetic acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(4-Bromo-2-chlorophenyl)acetic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, commercial sourcing, synthesis, quality control, and applications, with a focus on practical, field-proven insights.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound, with the CAS number 916516-89-7, is a halogenated phenylacetic acid derivative. The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the carboxylic acid functionality, makes it a versatile intermediate in organic synthesis.[1] Halogenated phenylacetic acids are a well-established class of compounds in pharmaceutical and agrochemical research, where the halogen atoms can significantly influence the biological activity, metabolic stability, and binding affinity of the final molecule.[1]
The primary utility of this compound lies in its role as a scaffold for constructing more complex molecules. The carboxylic acid group provides a handle for various chemical transformations, while the halogenated phenyl ring offers sites for further functionalization. This compound and its isomers are particularly valuable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antithrombotic agents, and other therapeutic candidates.[1][2]
It is crucial to distinguish this compound (CAS: 916516-89-7) from its isomers, such as 2-Bromo-2-(4-chlorophenyl)acetic acid (CAS: 3381-73-5) and α-Bromo-2-chlorophenylacetic acid (CAS: 29270-30-2), as the position of the substituents dramatically affects the molecule's reactivity and its utility in specific synthetic pathways.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C8H6BrClO2" [ label=<
This compound
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS Number 916516-89-7
> ]; } caption: "Chemical Identity of this compound"
Commercial Suppliers and Procurement
A reliable source of starting materials is paramount for any research and development program. The following table provides a non-exhaustive list of commercial suppliers for this compound (CAS: 916516-89-7). Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.
| Supplier | Product Name | Purity | Available Quantities |
| Parchem | This compound | Request CoA | Bulk and research quantities |
| BLDpharm | This compound | ≥98% | 1g, 5g, 25g |
| US Biological | This compound | Highly Purified | 1g, 2g, 5g, 10g, 25g |
| ATK CHEMICAL COMPANY LIMITED | This compound | ≥99% | Inquire for quantities |
| Reagentia | This compound | Request CoA | 250mg, 1g, 5g, 10g |
Synthesis of this compound
Understanding the synthetic route of a starting material is critical as it provides insights into potential impurities. A common method for the synthesis of α-brominated phenylacetic acids involves the reaction of the corresponding benzaldehyde with bromoform (CHBr₃) and a strong base like potassium hydroxide.[3] Another established method is the direct α-bromination of the corresponding phenylacetic acid.
Exemplary Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of a related isomer, α-bromo(2-chloro)phenylacetic acid, which can be adapted for the synthesis of the target molecule. This procedure is based on a patented method and should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.[3]
Step 1: Reaction Setup
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of potassium hydroxide in water is prepared and cooled to approximately -5°C.
-
A solution of 2-chloro-4-bromobenzaldehyde and tribromomethane in an inert solvent like diethyl ether or 1,2-dimethoxyethane is prepared.
Step 2: Reaction
-
The solution of the aldehyde and tribromomethane is added dropwise to the vigorously stirred potassium hydroxide solution, maintaining the temperature between -5°C and 0°C.
-
The reaction mixture is stirred for several hours at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, water and an immiscible organic solvent (e.g., diethyl ether) are added to the reaction mixture.
-
The aqueous phase is separated and washed with the organic solvent to remove unreacted starting materials and byproducts.
-
The aqueous phase is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 1-2, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to yield the final product with high purity.
dot graph "synthesis_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction_Setup" [label="Reaction Setup:\n- Prepare KOH solution\n- Prepare aldehyde/CHBr3 solution"]; "Reaction" [label="Reaction:\n- Add aldehyde solution to KOH\n- Stir at low temperature"]; "Workup" [label="Work-up:\n- Quench reaction\n- Separate phases\n- Acidify aqueous phase"]; "Isolation" [label="Isolation:\n- Filter precipitate\n- Wash with water\n- Dry the product"]; "Purification" [label="Purification:\n- Recrystallization"]; "Final_Product" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Isolation"; "Isolation" -> "Purification"; "Purification" -> "Final_Product"; } caption: "General workflow for the synthesis of α-bromo-phenylacetic acids."
Potential Impurities
The primary impurity that may form during this synthesis is the corresponding mandelic acid derivative (2-hydroxy-2-(4-bromo-2-chlorophenyl)acetic acid), which can be separated during the work-up or purification steps.[3] Other potential impurities include unreacted starting materials and byproducts from side reactions.
Quality Control and Analytical Protocols
Upon receiving a commercial batch or after in-house synthesis, it is imperative to verify the identity and purity of this compound. The following is a recommended quality control workflow.
Certificate of Analysis (CoA) Review
A thorough review of the supplier's CoA is the first step. A typical CoA for a related compound includes appearance, purity by a specific method (e.g., ≥95.0%), and storage conditions.[4]
Analytical Testing Protocol
1. Appearance and Solubility:
-
Visually inspect the material. It should be a white to off-white solid.
-
Check its solubility in common laboratory solvents. Phenylacetic acid derivatives are typically soluble in methanol, chloroform, and other organic solvents.
2. Melting Point Determination:
-
Measure the melting point of the solid. For the related isomer, α-Bromo-2-chlorophenylacetic acid, the melting point is reported to be in the range of 106-110 °C.[5] A sharp melting point range is indicative of high purity.
3. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is a powerful tool to confirm the structure. The spectrum should show characteristic peaks for the aromatic protons and the benzylic proton.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
MS will confirm the molecular weight of the compound (249.49 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
-
4. Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the preferred method for determining the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is generally suitable.[6][7]
-
The purity is determined by the area percentage of the main peak.
-
dot graph "qc_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "CoA_Review" [label="Review Certificate of Analysis"]; "Visual_Inspection" [label="Visual Inspection and Solubility Test"]; "Melting_Point" [label="Melting Point Determination"]; "Spectroscopy" [label="Spectroscopic Analysis (NMR, MS)"]; "HPLC_Purity" [label="HPLC Purity Assessment"]; "Pass_Fail" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Meets Specifications?"]; "Release" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Release for Use"]; "Reject" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reject Batch"];
"Start" -> "CoA_Review"; "CoA_Review" -> "Visual_Inspection"; "Visual_Inspection" -> "Melting_Point"; "Melting_Point" -> "Spectroscopy"; "Spectroscopy" -> "HPLC_Purity"; "HPLC_Purity" -> "Pass_Fail"; "Pass_Fail" -> "Release" [label="Yes"]; "Pass_Fail" -> "Reject" [label="No"]; } caption: "A typical quality control workflow for incoming starting materials."
Applications in Drug Discovery and Development
This compound and its isomers are valuable intermediates in the synthesis of a variety of biologically active molecules.
-
Antithrombotic Agents: The methyl ester of the related α-bromo-2-chlorophenylacetic acid is a key intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication.[2] This highlights the importance of this class of compounds in cardiovascular drug discovery.
-
Anti-inflammatory Drugs: The phenylacetic acid scaffold is a common feature in many NSAIDs. Derivatives of this compound can be used to synthesize novel compounds with potential anti-inflammatory and analgesic properties.[1][8]
-
Antihistamines: Halogenated phenylacetic acids are used as starting materials for the synthesis of piperazinyl-ethoxy derivatives, which are crucial components of modern antihistamines like levocetirizine.[1]
-
Metabolic Diseases: The 2-(4-chlorophenyl)acetic acid scaffold has been utilized in the design of molecules with potential applications as antidiabetic and anti-hyperlipidemic agents.[1]
Safety, Handling, and Storage
As with all halogenated organic acids, this compound should be handled with care in a well-ventilated laboratory or fume hood.
-
Hazards: This compound is likely to be a skin and eye irritant. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern provides a platform for the synthesis of a wide range of biologically active molecules. A thorough understanding of its commercial availability, synthesis, and quality control is essential for its effective use in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can confidently procure and utilize this important chemical intermediate in their quest for novel therapeutics.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. sonalplasrubind.com [sonalplasrubind.com]
- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 4. file.leyan.com [file.leyan.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
A Technical Guide to 2-(4-Bromo-2-chlorophenyl)acetic acid: Synthesis, Characterization, and Applications
Abstract: This document provides a comprehensive technical overview of 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS No: 916516-89-7), a halogenated phenylacetic acid derivative of significant interest in synthetic chemistry. We will explore its core physicochemical properties, detail a representative synthetic methodology, and establish a framework for its analytical validation through spectroscopic techniques. The guide emphasizes the compound's strategic importance as a versatile intermediate, particularly in the development of pharmaceuticals and agrochemicals. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound is a substituted phenylacetic acid, a class of compounds foundational to numerous areas of chemical research and industry.[1] The parent phenylacetic acid structure is a known plant auxin and a precursor in the production of pharmaceuticals like penicillin G and diclofenac.[2] The strategic introduction of halogen atoms—in this case, chlorine and bromine on the phenyl ring—dramatically alters the molecule's electronic properties, reactivity, and potential biological activity.[2]
The title compound, specifically, holds value due to its dual-halogenated aromatic ring and the acetic acid side chain. This unique substitution pattern makes it a key building block for creating more complex molecular architectures. Its derivatives are explored in the synthesis of novel therapeutic agents, including anti-inflammatory drugs and analgesics, as well as in the formulation of specialized agrochemicals.[3][4]
IUPAC Name: this compound[5] CAS Number: 916516-89-7[5][6] Molecular Formula: C₈H₆BrClO₂[5][6]
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are dictated by its molecular structure. The presence of bromine and chlorine atoms increases its molecular weight and influences its polarity and solubility.
Core Properties
A summary of the key physicochemical data is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 916516-89-7 | [5][6] |
| Molecular Formula | C₈H₆BrClO₂ | [5][6] |
| Molecular Weight | 249.49 g/mol | [5][6] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [6] |
Chemical Structure
The molecular structure of this compound is fundamental to its reactivity. The carboxylic acid group provides a site for esterification and amidation, while the aromatic ring can undergo further substitution, although it is deactivated by the halogen substituents.
Caption: Structure of this compound.
Synthesis Methodology: A Representative Pathway
The synthesis of substituted phenylacetic acids can be achieved through various routes. A common and reliable method involves the multi-step conversion from a readily available substituted toluene. This approach provides a logical and controllable pathway to the desired product.
Proposed Synthetic Workflow
The following workflow outlines a plausible synthesis starting from 4-bromo-2-chlorotoluene. The causality is clear: each step methodically builds the final structure by first creating a reactive benzylic handle, converting it to a nitrile to introduce the second carbon, and finally hydrolyzing it to the target carboxylic acid.
Caption: A representative synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Step 1: Benzylic Bromination of 4-Bromo-2-chlorotoluene
-
Rationale: This step utilizes a free-radical substitution to selectively halogenate the benzylic methyl group, which is more reactive than the aromatic C-H bonds, creating a versatile intermediate. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, minimizing side reactions.
-
Procedure:
-
To a solution of 4-bromo-2-chlorotoluene in a non-polar solvent (e.g., carbon tetrachloride), add NBS (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount).
-
Reflux the mixture under inert atmosphere with irradiation from a UV lamp until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 1-bromo-4-(bromomethyl)-2-chlorobenzene.
-
Step 2: Cyanation to Form 2-(4-Bromo-2-chlorophenyl)acetonitrile
-
Rationale: The benzylic bromide is an excellent electrophile for Sₙ2 reactions. Introducing a cyanide group serves to extend the carbon chain and provides a nitrile functional group that can be readily hydrolyzed to a carboxylic acid.
-
Procedure:
-
Dissolve the crude product from Step 1 in a polar aprotic solvent like DMSO.
-
Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise while monitoring the temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile intermediate.
-
Step 3: Hydrolysis to this compound
-
Rationale: The robust nitrile group can be fully hydrolyzed to a carboxylic acid under either strong acidic or basic conditions.[7] This final step achieves the target functional group.
-
Procedure (Acid Hydrolysis):
-
Add a mixture of concentrated sulfuric acid and water to the crude nitrile.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the mixture and pour it over ice. The solid product should precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Analytical Validation: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique offers orthogonal, complementary information about the molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Signals (in CDCl₃, δ in ppm):
-
~10-12 ppm (singlet, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group. Its chemical shift can be variable and it is D₂O exchangeable.
-
~7.5-7.7 ppm (doublet, 1H): Aromatic proton ortho to the bromine and meta to the chlorine.
-
~7.2-7.4 ppm (doublet of doublets, 1H): Aromatic proton meta to both bromine and chlorine.
-
~7.1-7.3 ppm (doublet, 1H): Aromatic proton ortho to the chlorine and meta to the bromine.
-
~3.7 ppm (singlet, 2H): Methylene protons (CH₂) of the acetic acid side chain. The singlet nature arises from the absence of adjacent protons for coupling.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Signals (in CDCl₃, δ in ppm):
-
~175-180 ppm: Carbonyl carbon (C=O) of the carboxylic acid.
-
~135-140 ppm: Aromatic quaternary carbon attached to the CH₂ group.
-
~130-135 ppm (2 signals): Aromatic CH carbons.
-
~120-130 ppm (2 signals): Aromatic quaternary carbons attached to Cl and Br.
-
~128-132 ppm: Aromatic CH carbon.
-
~40-45 ppm: Methylene carbon (CH₂).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expected Key Absorptions (cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid, characteristic of the hydrogen-bonded dimer.
-
~1700 (strong): C=O carbonyl stretch, the most prominent peak for a carboxylic acid.
-
~1400-1450 & ~920: O-H bend coupled with C-O stretch.
-
~1210-1320: C-O stretch.
-
Below 800: C-Cl and C-Br stretches.
-
Mass Spectrometry (MS)
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A characteristic isotopic cluster will be observed due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The M, M+2, M+4, and M+6 peaks will have a distinctive intensity pattern, confirming the presence of one Br and one Cl atom.
-
Key Fragment: Loss of the carboxyl group (-COOH, 45 Da) leading to the [M-45]⁺ fragment, which would be a prominent peak.
-
Applications in Research and Development
The utility of this compound lies in its capacity as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: Halogenated phenylacetic acids are precursors to a wide range of pharmaceuticals.[2] They are particularly important in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The structural motif can be found in molecules designed as antidiabetic and anti-hyperlipidemic agents.[2] Its derivatives, such as the corresponding methyl ester, are used in the synthesis of antithrombotic agents like Clopidogrel.[2][8]
-
Agrochemical Development: This class of compounds serves as key intermediates in the formulation of modern herbicides and pesticides.[3][4] Phenoxyacetic acids, a related class, are among the most widely used herbicides globally, acting as synthetic plant growth regulators.[2]
-
Material Science: The compound can be explored for creating advanced polymers and coatings that require specific properties like chemical resistance and durability.[3]
Safety, Handling, and Storage
As a halogenated carboxylic acid, this compound must be handled with appropriate care. Based on safety data for structurally similar compounds like alpha-bromo-2-chlorophenylacetic acid, the following precautions are essential.[9][10][11]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Conclusion
This compound is more than a simple chemical; it is a strategic building block whose value is defined by its structural features. The presence of two different halogens on the aromatic ring and a reactive carboxylic acid function provides chemists with a versatile tool for constructing complex and high-value molecules. A thorough understanding of its synthesis, a robust plan for its analytical validation, and strict adherence to safety protocols are essential for unlocking its full potential in pharmaceutical, agrochemical, and material science research.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound suppliers USA [americanchemicalsuppliers.com]
- 6. calpaclab.com [calpaclab.com]
- 7. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 8. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application & Protocol Guide: Suzuki Coupling of 2-(4-Bromo-2-chlorophenyl)acetic Acid
Introduction and Strategic Overview
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, biaryl acetic acids are a privileged scaffold found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as Felbinac[1][2]. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[3][4]
This guide focuses on a particularly challenging yet valuable substrate: 2-(4-Bromo-2-chlorophenyl)acetic acid . Its structure presents distinct synthetic hurdles that, when overcome, provide a direct route to highly functionalized 2,4-disubstituted biphenylacetic acids. The primary challenges include:
-
Steric Hindrance: The ortho-chloro substituent significantly encumbers the palladium catalyst's access to the C-Br bond for oxidative addition, which is often the rate-determining step of the catalytic cycle.[3][5]
-
Chemoselectivity: The presence of two different halogen atoms (Br and Cl) requires a catalytic system that can selectively activate the more reactive C-Br bond over the stronger C-Cl bond.[3]
-
Functional Group Compatibility: The carboxylic acid moiety necessitates the use of bases that will not induce undesirable side reactions or require a protection-deprotection sequence.
This document provides a deep dive into the mechanistic considerations, a field-tested experimental protocol, and optimization strategies for successfully employing this substrate in Suzuki coupling reactions.
The Catalytic Cycle: A Mechanistic Perspective
The efficacy of a Suzuki coupling reaction hinges on the smooth progression through its catalytic cycle. Understanding each step is critical for troubleshooting and rational optimization, especially with a sterically demanding substrate. The generally accepted mechanism proceeds via a Pd(0)/Pd(II) cycle.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This step is sterically hindered by the ortho-chloro group. To overcome this high activation barrier, bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos or XPhos) are essential.[5][7] These ligands promote the formation of a highly reactive, monoligated 12-electron Pd(0)L species and stabilize the resulting Pd(II) complex.[6]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex ([Ar'B(OH)₃]⁻), which facilitates the transfer.[8][9][10] The choice of base is critical to ensure efficient boronate formation without causing degradation of the substrate or product.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[4] This step is often accelerated by bulky ligands, which create steric pressure around the metal center, favoring the formation of the planar product.[7]
Experimental Application: Protocol & Workflow
This section provides a robust, generalized protocol for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials & Reagents
-
Aryl Halide: this compound (1.0 mmol, 1.0 equiv.)
-
Boronic Acid: Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium Pre-catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Base: Potassium Phosphate, tribasic (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv.)
-
Solvent: Toluene and Water (e.g., 5:1 ratio, 6 mL total)
-
Inert Gas: High-purity Nitrogen or Argon
Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize homocoupling side reactions.[4]
-
Solvent Addition: Degas the toluene and water solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.
-
Reaction Execution: Immerse the sealed flask in a preheated oil bath set to 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL).
-
Extraction & pH Adjustment: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated and remains in the organic layer. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient with 0.5-1% acetic acid added to the mobile phase to prevent tailing of the carboxylic acid product.
Optimization and Troubleshooting
Achieving high yields with sterically hindered substrates often requires systematic optimization. The following table summarizes key parameters and their expected impact, providing a logical framework for troubleshooting.[7][11]
| Parameter | Standard Condition | Alternative / Rationale for Change | Potential Issue Addressed | Supporting Sources |
| Ligand | SPhos | XPhos, RuPhos: Even bulkier biaryl phosphines can enhance rates for extremely hindered couplings.[7] NHC Ligands (e.g., IPr): N-Heterocyclic carbenes offer high thermal stability and are excellent for challenging substrates.[10] | Low conversion; slow reaction rate. | [7][12] |
| Base | K₃PO₄ | K₂CO₃: A milder base, useful if substrate is sensitive.[3] Cs₂CO₃: More soluble and often more effective, but more expensive.[3] KOtBu: A stronger base, may be effective for less reactive partners but can promote side reactions.[7] | Low yield; decomposition of starting material; protodeboronation of the boronic acid. | [3][7][13] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O: A common and effective alternative.[3] Anhydrous Toluene/Dioxane: May be required for specific boronic esters (e.g., pinacol esters) to prevent hydrolysis. | Poor reagent solubility; side reactions like boronic acid decomposition. | [3][4] |
| Temperature | 100-110 °C | Increase to 120-140 °C (using Xylenes): Higher temperatures can overcome the activation energy for difficult oxidative additions. Microwave Irradiation: Can rapidly heat the reaction, often reducing reaction times and improving yields. | No reaction or very slow conversion due to high activation barrier. | [7] |
Common Side Reactions:
-
Protodeboronation: The boronic acid reacts with residual water or protons to revert to the corresponding arene, lowering the effective concentration of the coupling partner.[4][13] Using a slight excess of boronic acid and thoroughly dried solvents can mitigate this.
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can be suppressed by ensuring a rigorously inert atmosphere.[4]
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[4]
Safety & Handling
This compound and related phenylacetic acids should be handled with appropriate care in a chemical fume hood.
-
Hazards: Causes skin irritation and serious eye irritation/damage. May be harmful if swallowed.[14][15][16]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15][17]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[15]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow product to reach the sewage system.[14]
Palladium catalysts are toxic and should be handled with care. Organic solvents like toluene and dioxane are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. 2-(Biphenyl-4-yl)acetic acid (felbinac) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cpachem.com [cpachem.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Application Notes: 2-(4-Bromo-2-chlorophenyl)acetic acid as a Versatile Intermediate for the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[1][2][3][4] The development of novel NSAIDs with improved efficacy and safety profiles is a continuous goal in pharmaceutical research. Phenylacetic acid and its derivatives are a critical class of organic compounds that serve as fundamental building blocks for many NSAIDs, including the widely used drug diclofenac.[5][6]
This document provides a detailed technical guide on the application of 2-(4-Bromo-2-chlorophenyl)acetic acid , a specialized phenylacetic acid derivative, as a key intermediate in the synthesis of potent NSAIDs. The unique halogen substitution pattern on the aromatic ring makes this compound a highly versatile and reactive precursor for creating complex molecular architectures.[7] We will explore its properties, outline a detailed synthetic protocol for its conversion into a novel NSAID analogue, and provide methods for robust analytical characterization.
Physicochemical Properties and Rationale for Use
This compound is a solid, crystalline compound whose structure is primed for synthetic elaboration. The presence of both bromine and chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity.[7] The electron-withdrawing nature of these halogens can activate the aromatic ring for certain substitution reactions while also influencing the pharmacokinetic properties of the final drug molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [8][9] |
| Molecular Weight | 249.49 g/mol | [8][9] |
| CAS Number | 916516-89-7 | [9] |
| Appearance | White to off-white solid | [10] |
| Purity | ≥98% | [9] |
The carboxylic acid moiety is an essential feature for most NSAIDs, as it often serves as a key binding group within the active site of COX enzymes, typically interacting with an arginine residue.[4][11] Therefore, preserving this functional group while modifying other parts of the molecule is a common strategy in NSAID development.
Synthetic Application: Pathway to a Diaryl-Acetic Acid NSAID Analogue
A common structural motif in potent NSAIDs is the diaryl system. The Friedel-Crafts acylation is a powerful and classic carbon-carbon bond-forming reaction used to attach an acyl group to an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism.[12][13][14] This reaction is exceptionally well-suited for utilizing this compound to construct a diaryl ketone, which can then be further processed into the final NSAID target.
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthetic pathway from the starting intermediate to a final NSAID product.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromo-2-chlorophenyl)-1-(4-methoxyphenyl)ethan-1-one (Diaryl Ketone Intermediate)
This protocol details the two-step synthesis of a diaryl ketone precursor from this compound via a Friedel-Crafts acylation.
Materials and Equipment:
-
Reagents: this compound, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM), Anisole, Anhydrous Aluminum chloride (AlCl₃), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard glassware.
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (5.0 g, 20.0 mmol) in anhydrous DCM (30 mL).
-
Slowly add thionyl chloride (2.2 mL, 30.0 mmol) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Scientist's Note: This step converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the Friedel-Crafts reaction. The reaction is performed under anhydrous conditions as both thionyl chloride and the resulting acyl chloride are moisture-sensitive.
-
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-(4-bromo-2-chlorophenyl)acetyl chloride is obtained as an oil and used immediately in the next step.
Step 2: Friedel-Crafts Acylation
-
In a separate 250 mL round-bottom flask, suspend anhydrous aluminum chloride (3.2 g, 24.0 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 20 minutes to allow for the formation of the electrophilic acylium ion complex.[12][14]
-
Add anisole (2.4 mL, 22.0 mmol) dropwise to the reaction mixture. A color change is typically observed.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: Stoichiometric amounts of AlCl₃ are required because the catalyst complexes with the product ketone, rendering it inactive.[13] Anisole is used as the aromatic substrate; its methoxy group is an activating group, facilitating the electrophilic attack.
-
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 50 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water to afford the pure diaryl ketone intermediate.
Protocol 2: Analytical Characterization of the Diaryl Ketone Intermediate
This protocol outlines the analytical methods to confirm the identity and purity of the synthesized product.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.[15][16][17]
-
System: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[18]
-
Expected Result: A single major peak indicates a high degree of purity. The retention time is characteristic of the compound under the given conditions.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of the product.
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a singlet for the methylene (-CH₂-) protons around 4.2 ppm, and a singlet for the methoxy (-OCH₃) protons around 3.9 ppm.
-
¹³C NMR: Expected signals would include a peak for the ketone carbonyl carbon (~195 ppm), aromatic carbons (110-165 ppm), the methylene carbon (~45 ppm), and the methoxy carbon (~55 ppm).[19][20]
C. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern should be consistent with the presence of one bromine and one chlorine atom.
| Analytical Method | Parameter | Expected Result |
| HPLC | Purity | >98% (peak area) |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Aromatic (m, 7-8 ppm), Methylene (s, ~4.2 ppm), Methoxy (s, ~3.9 ppm) |
| MS (ESI+) | [M+H]⁺ | m/z corresponding to C₁₅H₁₂BrClO₂ + H⁺ |
Workflow Visualization
Caption: Overall experimental workflow from synthesis to final product characterization.
Conclusion
This compound is a valuable and strategically functionalized intermediate for the synthesis of novel NSAIDs. Its halogenated phenylacetic acid core provides a robust scaffold for building complex diaryl structures, which are prevalent in many potent anti-inflammatory agents. The detailed protocols provided herein demonstrate a reliable synthetic route via Friedel-Crafts acylation and establish a clear analytical workflow for product validation. This guide serves as a comprehensive resource for researchers and drug development professionals aiming to explore this chemical space for the discovery of next-generation anti-inflammatory therapeutics.
References
- 1. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 11. Structural and Functional Analysis of Cyclooxygenase-2 Inhibition by Non-Steroidal Anti-Inflammatory Drugs [ir.vanderbilt.edu]
- 12. benchchem.com [benchchem.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. 小分子高效液相色谱 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. conductscience.com [conductscience.com]
- 18. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Esterification of 2-(4-Bromo-2-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Esterification in Pharmaceutical Synthesis
The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical industry. Esters often serve as crucial intermediates, protecting groups, or even the active pharmaceutical ingredients (APIs) themselves. The specific molecule, 2-(4-Bromo-2-chlorophenyl)acetic acid, and its corresponding esters are valuable building blocks. The presence of halogen substituents (bromo and chloro) on the phenyl ring provides handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. This application note provides a detailed guide to the esterification of this compound, focusing on the widely used Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of the reaction, provide a robust and reproducible protocol, and discuss key considerations for reaction monitoring and product purification.
Mechanistic Insights: The Fischer-Speier Esterification Pathway
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[2][3] This is typically achieved by using an excess of the alcohol or by removing the water formed during the reaction.[4]
The mechanism proceeds through several key steps:[5][6]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄).[7][8] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][9]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[6][7]
The dual role of concentrated sulfuric acid as both a catalyst and a dehydrating agent is crucial for driving the reaction to completion.[10][11]
Visualizing the Mechanism and Workflow
To better illustrate the process, the following diagrams outline the Fischer-Speier esterification mechanism and a typical experimental workflow.
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Caption: A generalized workflow for the synthesis and purification of the target ester.
Detailed Experimental Protocol: Synthesis of Methyl 2-(4-Bromo-2-chlorophenyl)acetate
This protocol details the synthesis of the methyl ester derivative, a common and useful intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 29270-30-2 | 249.49 | 5.0 g | 20.0 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 50 mL | ~1235 |
| Sulfuric Acid (Concentrated, 98%) | 7664-93-9 | 98.08 | 1.0 mL | ~18.4 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |
| Diethyl Ether (or Ethyl Acetate) | 60-29-7 | 74.12 | As needed for extraction | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (if required)
Safety Precautions:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[14] Handle with extreme care in a fume hood and wear appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Organic Solvents: Flammable. Work in a well-ventilated area or fume hood.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 20.0 mmol).
-
Addition of Reagents: Add anhydrous methanol (50 mL). Stir the mixture until the acid dissolves completely.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution. Caution: The addition is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The ester product will have a higher Rf value than the starting carboxylic acid. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more quantitative monitoring.[15][16]
-
Work-up: Once the reaction is complete (typically after 4-6 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 100 mL).
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution, 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product, Methyl 2-(4-bromo-2-chlorophenyl)acetate, is often obtained in high purity. If further purification is necessary, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Product Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Concluding Remarks for the Practicing Scientist
The Fischer-Speier esterification of this compound is a reliable and scalable method for the synthesis of its corresponding esters. The key to a successful reaction lies in effectively shifting the equilibrium to the product side, which is achieved through the use of excess alcohol and an acid catalyst that also acts as a dehydrating agent. Careful monitoring of the reaction progress and a meticulous work-up procedure are essential for obtaining a high yield of the pure product. The resulting ester is a versatile intermediate, and the protocols described herein provide a solid foundation for its synthesis in a research and development setting.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. easychem.com.au [easychem.com.au]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2-(4-Bromo-2-chlorophenyl)acetyl Chloride
Executive Summary
This document provides a comprehensive technical guide for the synthesis of 2-(4-Bromo-2-chlorophenyl)acetyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). This conversion is a fundamental step in medicinal chemistry and drug development, as the resulting acyl chloride is a highly reactive intermediate, pivotal for creating more complex molecules through nucleophilic acyl substitution.[1] This guide details the underlying reaction mechanism, a step-by-step laboratory protocol, critical safety and handling procedures, and methods for product characterization. The information is curated for researchers, scientists, and professionals in drug development, emphasizing causality, safety, and reproducibility.
Reaction Overview & Mechanism
The conversion of a carboxylic acid to an acyl chloride is a classic and efficient transformation that significantly enhances the electrophilicity of the carbonyl carbon. Thionyl chloride is the reagent of choice for this process due to its reliability and the convenient nature of its byproducts.
Reaction: 2-(4-Bromo-2-chlorophenyl)acetic acid + SOCl₂ → 2-(4-Bromo-2-chlorophenyl)acetyl chloride + SO₂(g) + HCl(g)
The core principle of this reaction is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[2][3] The gaseous nature of the sulfur dioxide (SO₂) and hydrogen chloride (HCl) byproducts drives the reaction to completion according to Le Châtelier's principle.
Mechanism: The reaction proceeds through a well-established nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[2][4]
-
Intermediate Formation: This initial attack, followed by the departure of a chloride ion, forms a protonated chlorosulfite intermediate.
-
Nucleophilic Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.[1][2]
-
Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This step involves the reformation of the carbonyl double bond and the simultaneous departure of the chlorosulfite group.
-
Byproduct Formation: The unstable chlorosulfite group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which subsequently abstracts the proton from the carbonyl, generating gaseous HCl.[4]
Reagent & Equipment Overview
Proper preparation is paramount for the success and safety of this synthesis. The following tables summarize the necessary reagents and equipment.
Table 1: Reagent Properties & Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Typical Stoichiometry |
| This compound | C₈H₆BrClO₂ | 249.49 | Starting Material | 1.0 eq |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | 2.0 - 3.0 eq |
| Anhydrous Toluene (or DCM) | C₇H₈ | 92.14 | Solvent | ~4-5 mL per g of acid |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst | Catalytic amount (~1 drop) |
Note: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a co-solvent.
Table 2: Equipment Required
| Equipment | Purpose |
| Round-bottom flask with magnetic stir bar | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Gas trap / Scrubber (e.g., with NaOH solution) | To neutralize toxic HCl and SO₂ gases |
| Heating mantle with stirrer | Controlled heating and mixing |
| Dropping funnel | Controlled addition of reagents |
| Schlenk line or Nitrogen/Argon inlet | To maintain an inert, anhydrous atmosphere |
| Rotary evaporator | For removal of solvent and excess thionyl chloride |
| Vacuum distillation apparatus | For purification of the final product |
Detailed Experimental Protocol
This protocol is based on established procedures for acyl chloride synthesis.[5]
Reaction Setup & Workflow
The following diagram illustrates the general workflow for the synthesis.
Caption: Experimental workflow for acyl chloride synthesis.
Step-by-Step Procedure
CAUTION: This reaction must be performed in a certified chemical fume hood due to the release of toxic gases and the corrosive nature of the reagents.[6]
-
Preparation: Ensure all glassware (round-bottom flask, condenser, dropping funnel) is thoroughly dried in an oven ( >100°C) or by flame-drying under vacuum to remove all traces of water. Water reacts violently with thionyl chloride.[7] Assemble the apparatus under an inert atmosphere (Nitrogen or Argon). Equip the top of the reflux condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Charging Reagents: To the round-bottom flask, add this compound (e.g., 10.0 g, 40.1 mmol) and a magnetic stir bar. Add an anhydrous solvent such as toluene or dichloromethane (DCM) (40-50 mL). Begin stirring to create a suspension.
-
Catalyst Addition: Add one drop of anhydrous dimethylformamide (DMF). DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent in situ, which is a more potent acyl chlorinating agent.
-
Thionyl Chloride Addition: Through the dropping funnel, add thionyl chloride (e.g., 9.5 g, 5.9 mL, 80.2 mmol, 2.0 eq) dropwise to the stirring suspension. The addition is often done at room temperature, but for larger scales, cooling the flask in an ice bath is recommended to control the initial exotherm. Vigorous gas evolution will be observed.
-
Reaction: Once the addition is complete, slowly heat the mixture to reflux (for toluene, this is ~80-90°C, depending on the final mixture). Maintain the reflux for 2-3 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Crucially, the vacuum pump must be protected by a cold trap and a base trap to prevent corrosion.
-
Purification: The resulting crude oil, 2-(4-Bromo-2-chlorophenyl)acetyl chloride, can be purified by vacuum distillation. A similar compound, 2-bromo-p-chlorophenylacetyl chloride, has a reported boiling point of 148-152°C at 15 mmHg, which can serve as an estimate.[5]
Safety & Handling Precautions
Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[6][8][9]
-
Fume Hood: All manipulations must be conducted inside a properly functioning chemical fume hood.[6]
-
Inert Atmosphere: The reaction must be run under anhydrous conditions to prevent a violent reaction with water and the formation of corrosive HCl.[7]
-
Gas Scrubbing: The HCl and SO₂ gases produced are toxic and corrosive.[10] They must be directed from the condenser into a gas trap containing a base solution (e.g., 2M NaOH).
-
Spill & Waste: Neutralize small spills with sodium bicarbonate. All thionyl chloride-contaminated materials and waste must be collected and disposed of as hazardous waste.[6] Do not quench with water.
Product Characterization
Confirming the identity and purity of the synthesized 2-(4-Bromo-2-chlorophenyl)acetyl chloride is a critical final step.
Table 3: Expected Analytical Data
| Technique | Expected Result |
| FTIR (Neat) | - Disappearance of broad O-H stretch from carboxylic acid (~3000 cm⁻¹). - Appearance of a strong C=O stretch for the acyl chloride at a higher frequency (~1780-1815 cm⁻¹) compared to the starting acid (~1700 cm⁻¹). |
| ¹H NMR (CDCl₃) | - The chemical shift of the proton alpha to the carbonyl group (-CH₂) will shift slightly downfield compared to the starting material. |
| ¹³C NMR (CDCl₃) | - The carbonyl carbon signal will shift to a characteristic acyl chloride region (~170 ppm). |
| GC-MS | - Will show a single major peak corresponding to the product's mass, confirming purity and molecular weight. |
Applications in Drug Development
2-(4-Bromo-2-chlorophenyl)acetyl chloride is not an end product but a valuable synthetic intermediate. Phenylacetic acid derivatives are crucial building blocks in pharmaceuticals.[11] The high reactivity of the acyl chloride functional group allows for its efficient reaction with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.[1] This versatility is exploited in the synthesis of potential anti-inflammatory agents, antithrombotic drugs like Clopidogrel (which uses a related intermediate), and other bioactive molecules.[12][13][14] The presence of halogen atoms on the phenyl ring can modulate the molecule's biological activity and pharmacokinetic properties.[15]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. drexel.edu [drexel.edu]
- 7. lanxess.com [lanxess.com]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 11. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 12. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-(4-Bromo-2-chlorophenyl)acetic acid in the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the strategic application of 2-(4-Bromo-2-chlorophenyl)acetic acid as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the chemical rationale behind its use, detailing reaction mechanisms, and providing validated, step-by-step protocols for the synthesis of key scaffolds such as novel indolinone derivatives. This guide is structured to empower researchers with the practical knowledge required to leverage this versatile building block in drug discovery and development programs.
Introduction: The Strategic Value of a Dihalogenated Phenylacetic Acid Derivative
This compound is a uniquely functionalized starting material whose synthetic potential extends far beyond its simple structure. The strategic arrangement of a carboxylic acid moiety and two distinct halogen atoms (bromine and chlorine) on the phenyl ring offers a powerful toolkit for synthetic chemists. This differential reactivity allows for selective, stepwise functionalization, enabling the construction of complex heterocyclic systems under controlled conditions.
The presence of both bromine and chlorine is particularly advantageous. Bromine is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than chlorine, allowing for selective elaboration at the C4 position while leaving the C2 chlorine atom intact for subsequent transformations. This orthogonal reactivity is the cornerstone of its utility in building molecular complexity. Furthermore, the acetic acid side chain is perfectly positioned for intramolecular cyclization reactions, serving as a key element in ring-closing strategies to form five- or six-membered heterocyclic rings.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation for Indolinone Synthesis
A primary application of this compound is in the synthesis of substituted indolinone frameworks. Indolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their ability to mimic peptide bonds and interact with a wide range of biological targets.
The key transformation involves an intramolecular Friedel-Crafts acylation. This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride, which then undergoes an electrophilic aromatic substitution reaction to close the five-membered ring.
Mechanism Insight: The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). The acid catalyst activates the acyl chloride, making it a potent electrophile that attacks the electron-rich phenyl ring to forge the new carbon-carbon bond, leading to the formation of the indolinone core.
Experimental Protocol: Synthesis of 7-Bromo-5-chloroindolin-2-one
This protocol details the cyclization of this compound to form a key indolinone intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (5.0 g, 19.9 mmol) in thionyl chloride (15 mL, 206 mmol).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid should completely dissolve, indicating the formation of the acyl chloride.
-
Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-(4-bromo-2-chlorophenyl)acetyl chloride is obtained as an oil and can be used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Cool a 250 mL three-necked round-bottom flask, equipped with a mechanical stirrer and a nitrogen inlet, to 0°C in an ice bath.
-
Add anhydrous aluminum chloride (3.2 g, 23.9 mmol) to the flask, followed by the slow addition of anhydrous dichloromethane (50 mL).
-
Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (50 mL).
-
Stir vigorously for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 7-bromo-5-chloroindolin-2-one.
Data Summary:
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 7-Bromo-5-chloroindolin-2-one | This compound | SOCl₂, AlCl₃ | ~75-85 | 238-240 |
Workflow Diagram:
Caption: Synthesis workflow for 7-bromo-5-chloroindolin-2-one.
Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions
The synthesized 7-bromo-5-chloroindolin-2-one is a versatile intermediate for further diversification. The bromine atom at the 7-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 5-position. This allows for selective functionalization at the 7-position.
Example: Suzuki Coupling
A Suzuki coupling reaction can be employed to introduce a new aryl or heteroaryl group at the 7-position. This is a powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Protocol: Synthesis of 7-Aryl-5-chloroindolin-2-one
Materials:
-
7-Bromo-5-chloroindolin-2-one
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (solvent mixture)
Procedure:
-
To a reaction vessel, add 7-bromo-5-chloroindolin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 7-aryl-5-chloroindolin-2-one.
Logical Relationship Diagram:
Caption: Synthetic strategy from starting material to a diversified library.
Conclusion and Future Outlook
This compound serves as an exemplary building block for the efficient construction of complex heterocyclic molecules. The protocols and strategies outlined in this document demonstrate its utility in synthesizing valuable indolinone cores, which can be further elaborated through selective cross-coupling reactions. The principles of differential halogen reactivity and intramolecular cyclization highlighted here can be extended to the synthesis of other heterocyclic systems, underscoring the broad applicability of this precursor in modern synthetic and medicinal chemistry. Researchers are encouraged to explore the full potential of this versatile reagent in their pursuit of novel bioactive compounds.
Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 2-(4-Bromo-2-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the large-scale synthesis of 2-(4-Bromo-2-chlorophenyl)acetic acid, a key intermediate in the pharmaceutical and agrochemical industries. This application note explores various synthetic strategies, ultimately focusing on a robust and scalable protocol. It offers in-depth explanations of the chemical principles, step-by-step procedures, process optimization, safety considerations, and analytical quality control. The aim is to equip researchers and production chemists with the necessary knowledge for the efficient and safe production of this important compound.
Introduction: Significance of this compound
This compound is a halogenated phenylacetic acid derivative of significant interest in organic synthesis. Its structure, featuring a bromine and a chlorine atom on the phenyl ring, makes it a versatile building block for the creation of more complex molecules.[1] Halogenated phenylacetic acids are crucial intermediates in the production of a wide array of pharmaceuticals and agrochemicals, where the halogen substituents can enhance biological activity, modulate metabolic stability, and facilitate specific binding interactions with biological targets. While the related compound, alpha-Bromo-2-chlorophenylacetic acid, is a known intermediate in the synthesis of the antithrombotic drug Clopidogrel, this compound serves as a precursor for other biologically active molecules.[2][3] The demand for high-purity this compound necessitates the development of efficient and scalable synthetic processes suitable for industrial production.
Strategic Approaches to Synthesis
Several synthetic routes can be envisioned for the large-scale production of this compound. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, reaction efficiency, scalability, safety, and environmental impact. Below is a comparative analysis of plausible synthetic strategies.
Grignard Carboxylation of 4-Bromo-2-chlorobenzyl Halide
This classical approach involves the formation of a Grignard reagent from a corresponding 4-bromo-2-chlorobenzyl halide, followed by its reaction with carbon dioxide to yield the desired carboxylic acid.[4][5]
-
Plausibility: The formation of Grignard reagents from aryl and benzyl halides is a well-established and widely used carbon-carbon bond-forming reaction.[4][6] The subsequent carboxylation with CO2 is also a standard procedure.[7]
-
Challenges: Grignard reagents are highly reactive and sensitive to moisture and protic solvents, necessitating strictly anhydrous reaction conditions, which can be challenging on a large scale.[4] The presence of the chloro-substituent on the aromatic ring could potentially interfere with the Grignard reagent formation, although the benzyl bromide is more reactive.
Hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
This two-step route begins with the cyanation of a 4-bromo-2-chlorobenzyl halide to form 2-(4-bromo-2-chlorophenyl)acetonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.
-
Plausibility: The synthesis of phenylacetonitriles from benzyl halides is a common industrial process.[8] The subsequent hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[9][10]
-
Challenges: The use of cyanide salts requires stringent safety precautions due to their high toxicity. The hydrolysis step often requires harsh conditions (strong acids or bases and high temperatures), which can lead to side reactions and purification challenges on a large scale.[9]
Malonic Ester Synthesis
The malonic ester synthesis offers a versatile method for preparing carboxylic acids.[11][12][13][14] This route would involve the alkylation of diethyl malonate with a 4-bromo-2-chlorobenzyl halide, followed by hydrolysis and decarboxylation.
-
Plausibility: This is a robust and high-yielding method for the synthesis of substituted acetic acids.[15]
-
Challenges: The multi-step nature of this synthesis may reduce the overall yield and increase production costs. A major drawback can be the formation of dialkylated byproducts, which complicates purification.[11]
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction allows for the synthesis of phenylacetic acids from acetophenones.[16][17][18][19] This would involve the reaction of 1-(4-bromo-2-chlorophenyl)ethanone with sulfur and a secondary amine (like morpholine) to form a thiomorpholide, which is then hydrolyzed to the desired acid.
-
Plausibility: This reaction is a powerful tool for the conversion of aryl ketones to the corresponding ω-arylalkanoic acids.
-
Challenges: The reaction often requires high temperatures and can be sensitive to the substituents on the aromatic ring. The use of sulfur and morpholine may present handling and environmental considerations on a large scale.
After careful consideration of the advantages and disadvantages of each route, the hydrolysis of 2-(4-bromo-2-chlorophenyl)acetonitrile is selected for a detailed protocol due to its relatively straightforward two-step process and the potential for high yields, provided that appropriate safety measures are implemented for handling cyanides.
Detailed Large-Scale Synthesis Protocol: Hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted by trained personnel in a well-ventilated area, adhering to all safety regulations.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Materials and Equipment
| Material | CAS Number | Quantity (Example Scale) | Supplier Notes |
| 4-Bromo-2-chlorobenzyl bromide | 932-65-0 | 1 kg (3.39 mol) | Ensure high purity (>98%) |
| Sodium Cyanide (NaCN) | 143-33-9 | 183 g (3.73 mol) | EXTREMELY TOXIC . Handle with extreme caution. |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 5 L | Anhydrous grade is crucial for the first step. |
| Sulfuric Acid (H2SO4), concentrated (98%) | 7664-93-9 | 3 L | Handle with care, corrosive. |
| Toluene | 108-88-3 | 10 L | For extraction and recrystallization. |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | As needed | For neutralization. |
| Deionized Water | 7732-18-5 | As needed | For workup and washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | As needed | For drying organic layers. |
-
Equipment: 20 L glass reactor with overhead stirrer, heating/cooling mantle, condenser, dropping funnel, and temperature probe. Appropriate personal protective equipment (PPE), including cyanide-rated gloves, safety goggles, and a face shield. A cyanide antidote kit should be readily available.
Step-by-Step Protocol
Step 1: Synthesis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
-
Reactor Setup: Set up the 20 L reactor in a fume hood. Ensure all glassware is dry.
-
Reagent Preparation: In a separate container, carefully dissolve 183 g of sodium cyanide in 5 L of anhydrous DMSO with stirring. Caution: This process is exothermic.
-
Reaction Initiation: Transfer the sodium cyanide/DMSO solution to the reactor. Begin stirring and heat the mixture to 40°C.
-
Addition of Benzyl Bromide: Slowly add 1 kg of 4-bromo-2-chlorobenzyl bromide to the reactor via a dropping funnel over 2 hours, maintaining the reaction temperature between 40-50°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 20 L of cold water with vigorous stirring. A precipitate of the product will form.
-
Isolation: Filter the solid product and wash it thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the crude 2-(4-bromo-2-chlorophenyl)acetonitrile in a vacuum oven at 50°C until a constant weight is achieved.
Step 2: Hydrolysis to this compound
-
Reactor Setup: In the 20 L reactor, prepare a 50% (v/v) aqueous solution of sulfuric acid by slowly adding 1.5 L of concentrated sulfuric acid to 1.5 L of deionized water with cooling and stirring. Caution: This is a highly exothermic process.
-
Addition of Nitrile: Add the dried 2-(4-bromo-2-chlorophenyl)acetonitrile from Step 1 to the sulfuric acid solution in portions.
-
Hydrolysis Reaction: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC until the nitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto 10 kg of crushed ice. A solid precipitate of the carboxylic acid will form.
-
Isolation: Filter the crude product and wash with cold deionized water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60-70°C to a constant weight.
Process Optimization and Causality
-
Solvent Choice in Cyanation: DMSO is an excellent solvent for this SN2 reaction as it is polar aprotic, solvating the sodium cation and leaving the cyanide anion highly nucleophilic.
-
Temperature Control: Maintaining the temperature between 40-50°C in the cyanation step is crucial. Lower temperatures result in a sluggish reaction, while higher temperatures can lead to side reactions and decomposition.
-
Hydrolysis Conditions: The use of concentrated sulfuric acid ensures complete hydrolysis of the nitrile. The high temperature is necessary to drive the reaction to completion.
-
Purification: Recrystallization is a critical step for achieving high purity. The choice of solvent is important to ensure good recovery of the product while effectively removing impurities.
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
| Analytical Method | Parameter Measured | Expected Result |
| HPLC | Purity and presence of impurities | >98% purity. A suitable method would use a C18 column with a mobile phase of acetonitrile and water with an acid modifier, and UV detection at 220 nm.[20] |
| GC-MS | Identification and quantification of volatile impurities | Confirmation of molecular weight (m/z = 248/250/252) and absence of residual solvents. |
| ¹H NMR | Structural confirmation | Characteristic peaks for aromatic and methylene protons. |
| Melting Point | Purity assessment | A sharp melting point range. The melting point for a similar compound, alpha-Bromo-2-chlorophenylacetic acid, is reported as 106-110°C, providing a reference range.[3] |
| FT-IR | Presence of functional groups | Characteristic absorptions for C=O (carboxylic acid) and C-Br/C-Cl bonds. |
Safety and Handling
5.1. Hazard Identification
-
This compound: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[21][22]
-
Sodium Cyanide: HIGHLY TOXIC . Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide).
-
4-Bromo-2-chlorobenzyl bromide: Lachrymator. Causes severe skin burns and eye damage.
-
Sulfuric Acid: Causes severe skin burns and eye damage.
5.2. Recommended Safety Precautions
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (cyanide-rated for Step 1), safety goggles, a face shield, and a lab coat.
-
Emergency Procedures: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. An eyewash station and safety shower must be in close proximity.
-
Waste Disposal: All waste materials, especially those containing cyanide, must be disposed of according to local, state, and federal regulations. Cyanide waste should be quenched with a solution of sodium hypochlorite before disposal.
Visualization of Workflow
Caption: Workflow for the large-scale synthesis.
Conclusion
The synthetic protocol detailed in this application note provides a comprehensive and scalable method for the production of high-purity this compound. By understanding the underlying chemical principles and adhering to the outlined procedures for synthesis, purification, analysis, and safety, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate. The provided framework also allows for further optimization to meet specific large-scale manufacturing requirements.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 3. chemimpex.com [chemimpex.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 12. Malonic Ester Synthesis [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 17. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. sciencemadness.org [sciencemadness.org]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-2-chlorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS No. 916516-89-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. By understanding the underlying principles of the synthetic routes and potential pitfalls, you can significantly improve your reaction yields and final product purity.
Section 1: Strategic Synthesis Planning - FAQs
Before initiating any synthesis, selecting the appropriate route based on available starting materials, scalability, and equipment is paramount. This section addresses high-level strategic decisions.
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are three principal and validated routes, each with distinct advantages and challenges:
-
α-Bromination of a Phenylacetic Acid Precursor: This is often the most direct method if you have access to 2-(2-chlorophenyl)acetic acid. The reaction, typically a variation of the Hell-Volhard-Zelinsky (HVZ) reaction, introduces the bromine atom at the alpha position.[1]
-
Hydrolysis of a Phenylacetonitrile Precursor: Starting with 2-(4-Bromo-2-chlorophenyl)acetonitrile, this route involves converting the nitrile functional group into a carboxylic acid. This method is effective if the nitrile is a more accessible precursor.[2]
-
The Willgerodt-Kindler Reaction: This route utilizes a corresponding acetophenone, 1-(4-Bromo-2-chlorophenyl)ethanone, and rearranges it to a thioamide, which is subsequently hydrolyzed to the desired acetic acid.[3][4] This is a powerful transformation but can be prone to low yields and complex workups.[4]
Decision Workflow for Synthetic Route Selection
The following diagram outlines a logical decision-making process for selecting the optimal synthetic pathway.
Caption: Decision tree for selecting a synthetic route.
Section 2: Troubleshooting Guide by Synthetic Route
This section provides detailed troubleshooting for specific issues you may encounter with each primary synthetic method.
Route A: α-Bromination of a Phenylacetic Acid Precursor
This route typically involves the reaction of a substituted phenylacetic acid with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN).[5]
Q2: My α-bromination reaction with NBS/AIBN has a low yield and significant unreacted starting material. What should I investigate?
A2: This is a common issue often related to the initiation and propagation of the radical reaction. Here are the key parameters to troubleshoot:
-
Reagent Quality:
-
NBS: Ensure the NBS is pure. Old or improperly stored NBS can hydrolyze, reducing its effectiveness. Recrystallization from water may be necessary.
-
AIBN: The initiator, AIBN, decomposes with a predictable half-life at a given temperature. Ensure it is fresh, as its efficacy decreases over time.
-
Solvent: The solvent must be anhydrous. Carbon tetrachloride (CCl₄) is a classic choice, but due to toxicity, solvents like acetonitrile or cyclohexane are often used. Ensure they are free of radical scavengers.
-
-
Reaction Conditions:
-
Initiation: The reaction must be maintained at a temperature where AIBN decomposes at a steady rate (typically 70-80°C for AIBN in CCl₄).[5] Insufficient temperature will lead to a slow or incomplete reaction.
-
Light: While AIBN is a thermal initiator, excluding light can prevent unwanted side reactions. Conduct the reaction in a flask wrapped in aluminum foil.
-
-
Mechanistic Insight: The reaction proceeds via a radical chain mechanism. The initiator forms radicals, which abstract the alpha-proton from the carboxylic acid (or its derivative) to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to propagate the chain. Any impurity that can quench radicals will inhibit the reaction.
Troubleshooting Workflow for α-Bromination
Caption: Step-by-step troubleshooting for low-yield α-bromination.
Route B: Hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
The conversion of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[2] The choice often depends on the stability of the substrate to the conditions.
Q3: My nitrile hydrolysis is incomplete, and I've isolated the intermediate amide. How can I drive the reaction to completion?
A3: The formation of the amide intermediate is a clear indication that the reaction conditions are not sufficiently forcing to complete the second hydrolysis step.
-
Mechanistic Insight: Hydrolysis occurs in two stages: nitrile to amide, then amide to carboxylate (or carboxylic acid). The second step often requires more energy.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: This is the most straightforward solution. Monitor the reaction by TLC until all the starting material and the intermediate amide spot have disappeared.
-
Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the second hydrolysis step.
-
Change Conditions (Acid vs. Base): If you are using acidic conditions, switching to a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) can be very effective. Conversely, if basic hydrolysis is slow, refluxing in concentrated H₂SO₄ or HCl may work better.
-
| Condition | Reagents | Typical Temperature | Pros | Cons |
| Acidic | Conc. H₂SO₄ / H₂O or Conc. HCl | Reflux (100-110 °C) | Simple workup (product may precipitate on cooling). | Can cause charring or decomposition with sensitive substrates. |
| Basic | 6M NaOH or KOH in Ethanol/Water | Reflux (80-100 °C) | Generally cleaner reactions. | Requires acidification workup; potential for emulsion. |
| Table 1. Comparison of Nitrile Hydrolysis Conditions.[2] |
Route C: The Willgerodt-Kindler Reaction
This reaction converts an aryl alkyl ketone into a carboxylic acid (after hydrolysis) with the same number of carbons by moving the carbonyl group to the end of the alkyl chain.[3] The Kindler modification uses an amine (like morpholine) and elemental sulfur.[3][6]
Q4: My Willgerodt-Kindler reaction resulted in a low yield of the desired acid and a complex, tarry mixture. What are the likely causes?
A4: The Willgerodt-Kindler reaction is notoriously sensitive to reaction conditions and can produce numerous byproducts.[4]
-
Temperature Control: The reaction often requires high temperatures (120-160 °C), but overheating can lead to polymerization and decomposition of the sulfur-containing intermediates. Precise temperature control is critical.
-
Reagent Stoichiometry: The ratio of ketone:amine:sulfur is crucial. An excess of sulfur can lead to polysulfide cross-linking and tar formation. A typical starting point is a 1:3:2.5 molar ratio of ketone:morpholine:sulfur.
-
Hydrolysis Step: The intermediate thioamide must be completely hydrolyzed. This is usually done by adding a strong base (e.g., NaOH) and refluxing until H₂S evolution ceases. Incomplete hydrolysis will leave the thioamide in your product mixture, complicating purification.
-
Alternative: PTC Conditions: The use of a Phase Transfer Catalyst (PTC) like triethylbenzylammonium chloride (TEBA) has been shown to improve yields and reduce reaction times for the hydrolysis of the intermediate thiomorpholide, leading to cleaner reactions.[7]
Section 3: General Purification FAQs
Q5: What is the most effective method for purifying the final this compound to >98% purity?
A5: A multi-step purification strategy is often best.
-
Aqueous Workup: After the reaction, a standard acid-base workup is highly effective. Dissolve the crude product in a basic aqueous solution (e.g., 10% NaHCO₃). This will convert the carboxylic acid to its water-soluble carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral organic impurities.[7] Then, re-acidify the aqueous layer with cold HCl (to pH ~2) to precipitate the pure acid.[7]
-
Recrystallization: The precipitated solid can be further purified by recrystallization. A solvent system of toluene or a hexane/ethyl acetate mixture is a good starting point. The goal is to find a solvent (or solvent pair) in which the acid is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography is an option. However, running carboxylic acids on silica can be problematic due to streaking. It is often recommended to use an eluent doped with a small amount of acetic acid (e.g., 0.5-1%) to suppress deprotonation of the analyte on the silica surface.
Section 4: Experimental Protocols
Protocol 1: α-Bromination of 2-(2-Chlorophenyl)acetic acid
(This protocol is adapted from a general procedure for the α-bromination of phenylacetic acid and should be optimized for the specific substrate).[5]
-
Setup: To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-chlorophenyl)acetic acid (1.0 eq), N-Bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride (approx. 0.5 M).
-
Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Dilute the mixture with hexane to further precipitate the succinimide and filter the solid.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the intermediate α-bromo-2-chlorophenylacetic acid. Subsequent steps would be required to introduce the bromine at the 4-position of the phenyl ring, making this a multi-step synthesis overall. A more direct route starts with a precursor that already has the 4-bromo and 2-chloro substitution pattern.
Protocol 2: Hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
(This protocol is adapted from a general procedure for nitrile hydrolysis).[2]
-
Setup: In a round-bottom flask, dissolve 2-(4-Bromo-2-chlorophenyl)acetonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reaction: Add a 6M aqueous solution of sodium hydroxide (NaOH) (3.0 eq). Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is complete when both the starting nitrile and the intermediate amide are no longer visible.
-
Workup: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify with concentrated HCl until the pH is approximately 1-2. The carboxylic acid product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of Crude 2-(4-Bromo-2-chlorophenyl)acetic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-(4-Bromo-2-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and other bioactive molecules, obtaining high-purity this compound is critical for downstream applications.[1][2]
This document provides a comprehensive, question-and-answer-based approach to address specific challenges you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3] For aryl-substituted carboxylic acids like this compound, several factors come into play:
-
Polarity Matching: A general principle is "like dissolves like." Given the polar carboxylic acid group and the halogenated aromatic ring, solvents of intermediate polarity are often a good starting point.
-
Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but not so high that it exceeds the compound's melting point, which can lead to "oiling out."[4][5] The reported melting point for a similar isomer, 2-Bromo-2'-chlorophenylacetic acid, is 106-110°C, and for 2-Bromo-4-chlorophenylacetic acid is 129-131°C.[2]
-
Reactivity: The solvent should be inert and not react with the this compound.
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
Based on these principles and literature precedents for similar compounds, suitable solvents to investigate include toluene, methanol, ethanol, and mixtures involving water or hexanes.[6][7] A patent for the preparation of α-bromo-phenylacetic acids mentions recrystallization from toluene.[7]
Q2: I'm observing an "oiling out" phenomenon instead of crystal formation. What is happening and how can I resolve it?
A2: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline lattice.[8][9][10] This is a common issue in recrystallization and can be caused by several factors:
-
High Solute Concentration: The solution may be too supersaturated, leading to rapid separation from the solution as a liquid.[9]
-
Low Melting Point of the Compound: If the boiling point of the solvent is higher than the melting point of the solute, the compound may melt before it dissolves and then separate as an oil upon cooling.[4][5]
-
Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[4][8]
Troubleshooting Strategies for Oiling Out:
-
Add More Solvent: If the solution is too concentrated, adding a small amount of hot solvent to the oiled-out mixture can redissolve the oil, after which slow cooling can be reattempted.[4][8]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice. This can be achieved by leaving the flask at room temperature before moving it to an ice bath.[5][11]
-
Change the Solvent System: If the issue persists, a different solvent or a mixed solvent system may be necessary.[4] For instance, if you are using a non-polar solvent, a slightly more polar one might be beneficial.
-
Seeding: Introducing a small seed crystal of the pure compound can provide a nucleation site for crystal growth to begin.[5][12]
Q3: My percent recovery of purified this compound is very low. What are the likely causes and how can I improve the yield?
A3: Low recovery is a frequent challenge in recrystallization.[3][13] Several factors can contribute to this:
-
Using Too Much Solvent: This is the most common reason for low recovery.[5][14] An excessive volume of solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of the product can crystallize out along with the impurities and be lost.
-
Incomplete Crystallization: Not allowing sufficient time for the solution to cool and for crystallization to complete can result in a lower yield.[3]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[14]
Strategies to Improve Recovery:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11][14]
-
Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat the funnel and filter paper with hot solvent.
-
Allow for Complete Cooling: Ensure the solution has reached room temperature slowly before placing it in an ice bath to maximize crystal formation.[3]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[14]
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals, although this crop may be less pure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[5] 2. The solution is supersaturated.[3][5] | 1. Evaporate some of the solvent and attempt to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][5] |
| The purified product is still colored. | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8][10] Use with caution as it can also adsorb the desired product. |
| The melting point of the purified product is broad or lower than expected. | 1. The compound is still impure. 2. The crystals are not fully dry and contain residual solvent. | 1. Repeat the recrystallization process, potentially with a different solvent system. 2. Ensure the crystals are thoroughly dried under vacuum. |
| The crystals are very fine and difficult to filter. | 1. The solution cooled too rapidly. | 1. Allow the solution to cool more slowly to promote the growth of larger crystals.[11] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the solid at room temperature. Heat the test tube; the solid should dissolve completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solvent is boiling. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: A generalized workflow for the purification of this compound by recrystallization.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 8. brainly.com [brainly.com]
- 9. mt.com [mt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. ck12.org [ck12.org]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. chegg.com [chegg.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Bromination of 2-Chlorophenylacetic Acid
Welcome to our dedicated technical support center for the bromination of 2-chlorophenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing α-bromo-2-chlorophenylacetic acid as a key intermediate in their synthetic workflows. As a crucial building block for various active pharmaceutical ingredients (APIs), including the antiplatelet agent Clopidogrel, achieving a high-yield, high-purity synthesis of this compound is paramount.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and practical solutions to common side reactions and experimental challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Troubleshooting Guide & FAQs
Here, we address the most common issues encountered during the α-bromination of 2-chlorophenylacetic acid.
FAQ 1: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?
Answer:
This is the most frequent challenge in benzylic brominations, often referred to as over-bromination. The formation of the di-bromo species, 2-bromo-2-(2-chlorophenyl)acetyl bromide, occurs because the initial mono-bromo product still possesses a benzylic proton, which can be abstracted and replaced by a second bromine atom. The key to achieving high selectivity is to maintain a very low and steady concentration of the bromine radical (Br•) and molecular bromine (Br₂) throughout the reaction.
Causality & Mechanism:
The Wohl-Ziegler bromination using N-bromosuccinimide (NBS) is a radical chain reaction.[2][3] The reaction is initiated by a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, which generates a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of 2-chlorophenylacetic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired product.
The problem arises when the concentration of the brominating species is too high, leading to a competitive second bromination of the mono-brominated product.
Troubleshooting Protocol:
-
Control the Reagent Addition: Instead of adding all the NBS at once, perform a slow, portion-wise, or continuous addition of solid NBS to the reaction mixture. This maintains a low steady-state concentration of bromine. For larger scale reactions, adding a slurry of NBS in a suitable solvent via a syringe pump is a highly effective method.
-
Optimize the Initiator Concentration: Use the minimum effective amount of radical initiator. An excess can lead to a high concentration of radicals, accelerating the rate of both the first and second bromination. Typically, 1-5 mol% of AIBN or benzoyl peroxide is sufficient.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the mono- and di-bromo products. Stop the reaction as soon as the starting material is consumed to prevent further conversion to the di-bromo impurity.
-
Consider Alternative Brominating Agents: If selectivity issues persist, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of a Lewis acid like ZrCl₄ has been shown to improve selectivity and prevent competing aromatic bromination.[4]
Data Summary: Reagent Stoichiometry and Control
| Parameter | Standard Approach | Optimized for Selectivity | Rationale |
| NBS Stoichiometry | 1.1 - 1.2 equivalents | 1.0 - 1.05 equivalents | Minimizes excess brominating agent available for the second bromination. |
| NBS Addition | Single portion at t=0 | Slow, portion-wise addition over 1-2 hours | Maintains a low, steady concentration of Br₂ and Br•.[4] |
| Initiator (AIBN) | 5-10 mol% | 1-2 mol% | Reduces the overall radical concentration, favoring the initial, faster reaction. |
| Reaction Monitoring | Endpoint analysis | Time-course analysis (e.g., every 30 min) | Allows for quenching the reaction at optimal mono-bromo concentration. |
FAQ 2: I am observing bromination on the aromatic ring in addition to the desired α-position. What causes this and how can I prevent it?
Answer:
Ring bromination is an electrophilic aromatic substitution (SEAr) reaction, which competes with the desired free-radical benzylic bromination. This side reaction is favored by the presence of polar solvents and Lewis acids, which can polarize the Br-Br bond, creating a potent electrophile (Br⁺).
Causality & Mechanism:
The 2-chlorophenyl group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. However, under certain conditions, ring bromination can still occur. The key is to employ conditions that exclusively favor the radical pathway.
-
Radical Pathway (Desired): Favored by non-polar solvents (e.g., CCl₄, cyclohexane), radical initiators, and light.
-
Electrophilic Pathway (Side Reaction): Favored by polar solvents (e.g., acetic acid, water) and the presence of Lewis acids or protic acids that can generate Br⁺.
Troubleshooting Protocol:
-
Choice of Solvent: Use a non-polar solvent. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to promote the radical pathway.[2][3] Due to its toxicity, safer alternatives like cyclohexane, methylcyclohexane, or (trifluoromethyl)benzene are now recommended.[3][5] Avoid protic or highly polar solvents.
-
Ensure High Purity of NBS: Old or impure NBS can contain succinimide and adsorbed HBr. HBr can react with NBS to generate Br₂, which can then lead to electrophilic bromination.[2] It is good practice to recrystallize NBS from water before use if its purity is in doubt.
-
Avoid Metal Contaminants: Ensure your reaction vessel is free from trace metals that can act as Lewis acids.
-
Use a Radical Scavenger for the Ionic Pathway: While not a standard approach, the addition of a mild proton sponge or a non-nucleophilic base can scavenge any trace HBr that forms, thus suppressing the ionic pathway. This should be used with caution as it can interfere with the desired reaction.
Experimental Workflow for Minimizing Ring Bromination:
Caption: Workflow to suppress electrophilic ring bromination.
FAQ 3: My reaction yield is low, and I suspect decarboxylation is occurring. How can I confirm this and prevent it?
Answer:
Decarboxylation of phenylacetic acids can occur under harsh thermal conditions, leading to the formation of 2-chlorotoluene. This side reaction proceeds via the loss of CO₂, and its rate is influenced by temperature and the stability of the resulting carbanion intermediate.
Causality & Mechanism:
While radical bromination conditions are not typically designed for decarboxylation, prolonged heating at high temperatures can promote this side reaction. Studies on the hydrothermal decarboxylation of phenylacetic acid show that the reaction proceeds via the formation of a benzyl anion intermediate after the loss of CO₂.[6] Although the mechanism under radical conditions is different, high thermal energy can be sufficient to induce the elimination of CO₂.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If using a thermal initiator like AIBN or benzoyl peroxide, select one with a lower decomposition temperature. AIBN is typically used at reflux in CCl₄ (~77°C), which is generally acceptable. However, if you are using a higher boiling solvent, ensure the reaction temperature does not exceed 80-90°C. If possible, use photo-initiation with a UV lamp at a lower temperature (e.g., 40-50°C).
-
Minimize Reaction Time: As discussed in FAQ 1, monitor the reaction closely and stop it once the starting material is consumed. Unnecessarily long reaction times at elevated temperatures will favor side reactions like decarboxylation.
-
Confirm the Side Product: The primary decarboxylation product would be 2-chlorotoluene. This is a volatile, non-acidic compound and can be readily identified by GC-MS analysis of the crude reaction mixture. Its presence would confirm this side reaction pathway.
FAQ 4: How do I effectively remove the succinimide byproduct and purify my final product?
Answer:
The primary byproduct of an NBS bromination is succinimide. Fortunately, its physical properties are significantly different from the desired α-bromo-2-chlorophenylacetic acid, making the initial purification straightforward.
Purification Protocol:
-
Initial Filtration (if applicable): In solvents like CCl₄ or cyclohexane, succinimide is largely insoluble and will precipitate out of the reaction mixture upon cooling.[3] The reaction can be cooled to 0-5°C and the succinimide removed by filtration.
-
Aqueous Workup: After filtration (or if the succinimide remains in solution), the organic solvent should be diluted with a suitable solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water or a saturated sodium bicarbonate solution. Succinimide is water-soluble and will be extracted into the aqueous phase.[7] The bicarbonate wash will also remove any remaining starting material and HBr.
-
Removal of Di-bromo Impurity: If over-bromination occurred, separating the mono-bromo and di-bromo products can be challenging.
-
Recrystallization: This is the most common method. The mono-bromo and di-bromo compounds will have different solubilities in a given solvent system. A solvent screen using systems like toluene/heptane, ethyl acetate/hexane, or isopropanol/water is recommended to find conditions that selectively crystallize the desired mono-bromo product.
-
Column Chromatography: While less practical on a large scale, silica gel chromatography can effectively separate the two compounds. The di-bromo product is typically less polar than the mono-bromo product. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Purification Workflow Diagram:
Caption: Post-reaction workup and purification flowchart.
References
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-(4-Bromo-2-chlorophenyl)acetic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-(4-Bromo-2-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial transformation. The guidance provided herein is rooted in established mechanistic principles and practical, field-proven insights to help you navigate the complexities of this reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common hurdles.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling, especially with a substrate like this compound, can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst and Ligand Selection: Your substrate is sterically hindered due to the ortho-chloro and acetic acid groups, and electronically deactivated. This makes the initial oxidative addition step, which is often rate-determining, particularly challenging.[1][2]
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Consider using more robust catalyst systems known for their high activity with challenging substrates. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(tBu)₃ are often effective as they promote oxidative addition.[3][4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[5]
-
-
Base Selection and Strength: The choice of base is critical for activating the boronic acid for the transmetalation step.[6] The presence of the acidic carboxylic acid group on your substrate adds another layer of complexity, as it can be deprotonated by the base.
-
Recommendation: A common starting point is an inorganic base like K₂CO₃ or K₃PO₄.[6][7] If you suspect base-related issues, a screening of different bases is warranted. Cs₂CO₃ is often more effective due to its higher solubility and basicity.[7] For substrates with base-sensitive groups, milder bases like KF can be employed.[5] It's also worth noting that for anhydrous couplings with K₃PO₄, a small amount of water can be beneficial.[2]
-
-
Solvent and Temperature: Inadequate solubility of reagents or running the reaction at a sub-optimal temperature can lead to poor results.[4][8]
Question 2: I am observing significant side product formation, primarily homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer:
The formation of byproducts like homocoupled boronic acids and dehalogenated starting materials are common pitfalls in Suzuki couplings.
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl species, is often promoted by the presence of oxygen.[9][11]
-
Solution: It is crucial to thoroughly degas your reaction mixture and solvents before adding the palladium catalyst.[4] This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles.[11] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[4]
-
-
Dehalogenation (specifically debromination): This occurs when the aryl halide is reduced to the corresponding arene. This can happen after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the arene instead of the desired cross-coupling product.[9]
-
Solution: The source of the hydride can be amines or alcohols used as bases or solvents.[9] If you are using an amine base and observing significant dehalogenation, consider switching to an inorganic base. Also, ensure your solvents are of high purity.
-
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This side reaction is often facilitated by excess water or harsh basic conditions.[4][12]
Question 3: The reaction works, but the yield is consistently moderate. How can I further optimize for a higher yield?
Answer:
Moving from a moderate to a high yield often requires a systematic optimization of reaction parameters.
-
Reagent Stoichiometry: The ratio of your aryl halide to the boronic acid can impact the yield.
-
Catalyst Loading: While a higher catalyst loading might seem like an easy fix, it can sometimes lead to more side reactions and makes the process less cost-effective.
-
Reaction Time and Temperature: These two parameters are often intertwined.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Suzuki coupling of this compound.
Why is the Suzuki coupling of this compound considered challenging?
The structure of this compound presents a combination of steric and electronic challenges. The ortho-chloro and acetic acid groups create significant steric hindrance around the reactive C-Br bond, which can slow down the oxidative addition step.[2] Electronically, while the chloro group is electron-withdrawing, the overall electronic nature of the ring can influence reactivity. The presence of the carboxylic acid also introduces potential complications with the basic reaction conditions.
Which halide is more reactive in my substrate, the bromo or the chloro group?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[1] Therefore, the Suzuki coupling will selectively occur at the C-Br bond over the C-Cl bond under typical conditions. This allows for the synthesis of the desired product without needing to protect the chloro position.
What is the role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[6][16] It is generally believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[6][17] The choice of base can significantly affect the reaction rate and overall efficiency.[6]
Can I use a boronic ester instead of a boronic acid?
Yes, and in many cases, it is advantageous to do so. Boronic esters, particularly pinacol esters (BPin), are often more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation.[4][18]
III. Experimental Protocols and Data
General Experimental Protocol for Optimizing the Suzuki Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Reaction Parameters for Suzuki Coupling
| Parameter | Typical Range/Options | Considerations for this compound |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) sources like Pd₂(dba)₃ are often preferred.[3] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHC ligands | Bulky, electron-rich ligands are recommended for this sterically hindered substrate.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ and Cs₂CO₃ are often effective. The carboxylic acid may require additional base.[6][7] |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | A dioxane/water mixture is a good starting point.[9][10] |
| Temperature | 80 - 120 °C | Optimization is key; start around 100 °C.[4][11] |
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][16]
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to troubleshoot a low-yielding Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. --INVALID-LINK--
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. --INVALID-LINK--
-
Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. --INVALID-LINK--
-
Andrew G Myers Research Group. The Suzuki Reaction. --INVALID-LINK--
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. --INVALID-LINK--
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. --INVALID-LINK--
-
ResearchGate. Screening of different bases for Suzuki coupling a. --INVALID-LINK--
-
Benchchem. comparative study of different bases in Suzuki-Miyaura coupling reactions.. --INVALID-LINK--
-
CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. --INVALID-LINK--
-
YouTube. Suzuki cross coupling reaction. --INVALID-LINK--
-
ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).. --INVALID-LINK--
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. --INVALID-LINK--
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... --INVALID-LINK--
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YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--
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ResearchGate. How can I solve my problem with Suzuki coupling?. --INVALID-LINK--
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. --INVALID-LINK--
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Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--
-
Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. --INVALID-LINK--
-
ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. --INVALID-LINK--
-
Benchchem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. --INVALID-LINK--
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. --INVALID-LINK--
-
Benchchem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. --INVALID-LINK--
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. --INVALID-LINK--
-
PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. --INVALID-LINK--
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(Aminomethyl)-7-bromonaphthalene. --INVALID-LINK--
-
ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. --INVALID-LINK--
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromo-2-chlorophenyl)acetic Acid
Welcome to the technical support guide for 2-(4-Bromo-2-chlorophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges while working with this versatile synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.
Introduction: Understanding the Molecule
This compound is a solid crystalline compound featuring a halogenated phenyl ring, which imparts significant hydrophobicity, and a carboxylic acid group, which offers a hydrophilic handle.[1][2] This structural duality is the primary reason for its often-limited solubility in a single, ideal solvent that suits all reaction types. This guide will walk you through systematic approaches to diagnose and solve these solubility issues.
Part 1: Physicochemical Properties & Solubility Profile
A foundational understanding of the compound's properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [2] |
| Molecular Weight | 249.49 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Varies by isomer (e.g., 107-112 °C for α-bromo-2-chloro isomer) | |
| pKa | ~2.9 (Estimated based on similar bromoacetic acids) | [3] |
Table 2: General Solubility Profile at Room Temperature
The solubility of carboxylic acids diminishes as the carbon chain length or the size of the hydrophobic group increases.[4] The large, halogenated phenyl group on this compound makes it poorly soluble in water but soluble in many organic solvents.
| Solvent Class | Examples | General Solubility | Rationale & Expert Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High to Moderate | The polarity and hydrogen bond accepting capability of these solvents effectively solvate the carboxylic acid group. DMSO and DMF are often excellent choices but can be difficult to remove. |
| Ethers | THF, Diethyl Ether, Dioxane | Moderate | These solvents are good general-purpose choices. THF is often a starting point for many reactions due to its moderate polarity and relatively low boiling point. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but can participate in reactions (e.g., Fischer esterification) under acidic or heated conditions.[4][5] Use with caution if the carboxylic acid must remain intact. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for reactions at or below room temperature. The polarity is sufficient to dissolve the compound without being overly reactive. |
| Hydrocarbons | Toluene, Hexanes | Low to Insoluble | These nonpolar solvents are generally poor choices for dissolving the free acid but may be suitable for biphasic reactions or when the acid is converted to a less polar derivative. |
| Aqueous | Water | Very Low / Insoluble | The large hydrophobic phenyl ring dominates, leading to poor water solubility.[1] Solubility increases significantly in basic aqueous solutions (pH > pKa) due to salt formation.[6] |
Part 2: Troubleshooting Guide (Question & Answer Format)
Here, we address the most common issues encountered in the lab.
Q1: My this compound is not dissolving at the start of my reaction. What are my immediate steps?
This is a critical issue, as a suspended solid cannot react effectively in a homogeneous reaction. Follow a systematic approach before making drastic changes to your protocol.
Initial Troubleshooting Workflow
The diagram below outlines a logical progression for addressing initial solubility problems.
Caption: Decision workflow for initial solubility issues.
Expert Explanation:
-
Gentle Heating: Increasing the temperature often provides enough energy to overcome the crystal lattice energy, significantly boosting solubility. Always check the thermal stability of your other reagents first.
-
Sonication: Applying ultrasonic waves can help break up solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.
-
Co-Solvent Addition: If a single solvent isn't working, adding a small amount (5-10% v/v) of a stronger, compatible solvent like DMF or DMSO can dramatically improve solubility without fundamentally changing the reaction medium.
-
Re-evaluate: If these simple steps fail, the chosen solvent is likely inappropriate for your reaction system. It's time to consider a different primary solvent or a more advanced strategy.
Q2: How do I choose a better solvent system? My reaction requires a non-polar environment, but the acid won't dissolve.
This classic problem often arises in cross-coupling or certain substitution reactions. The solution is often to modify the starting material in situ or use a specialized catalyst system.
Strategy 1: In Situ Salt Formation
Causality: A carboxylic acid is, by definition, acidic. By adding a base, you can deprotonate the acid to form a carboxylate salt.[7] This ionic salt is often significantly more soluble in polar aprotic solvents than the neutral acid.[6][7][8] This is a cornerstone technique for improving drug solubility and can be directly applied in synthesis.[8][9]
Experimental Protocol: In Situ Salt Formation for Improved Solubility
-
Setup: To your reaction vessel under an inert atmosphere (if required), add the this compound and your chosen polar aprotic solvent (e.g., THF, DMF, Acetonitrile).
-
Base Addition: While stirring, add 1.0-1.1 equivalents of a suitable base.
-
For anhydrous conditions: Use a non-nucleophilic organic base like triethylamine (Et₃N) or DBU. For stronger activation, sodium hydride (NaH) can be used, which will evolve H₂ gas.
-
For aqueous or biphasic conditions: Use an inorganic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
-
Dissolution: Stir the mixture at room temperature. You should observe the solid acid dissolving as the more soluble salt is formed.
-
Reaction: Once the solution is homogeneous, proceed with the addition of your other reagents.
Strategy 2: Phase-Transfer Catalysis (PTC)
Causality: This technique is ideal for reactions between two reactants that are in different, immiscible phases (e.g., an aqueous phase containing a salt and an organic phase containing a substrate). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the anion (your deprotonated carboxylate).[10] This ion pair can then shuttle from the aqueous phase into the organic phase to react.
When to Use PTC:
-
When your reaction involves an inorganic salt (like NaOH or K₂CO₃) and an organic substrate in a non-polar solvent (like Toluene).
-
Esterifications and alkylations of carboxylic acids are common applications.[11][12]
Caption: Mechanism of Phase-Transfer Catalysis.
Part 3: Frequently Asked Questions (FAQs)
-
Q: I dissolved the acid by forming a salt, but now my electrophile won't react. Why?
-
A: You may have created a new problem. While the carboxylate salt is more soluble, it is also less electrophilically reactive at the carbonyl carbon. If your reaction requires activation of the carbonyl (e.g., for amidation or esterification), you should not form the salt first. Instead, use coupling agents (like DCC, EDC) or convert the acid to a more reactive intermediate like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]
-
-
Q: My compound dissolves initially upon heating but precipitates out as the reaction proceeds. What is happening?
-
A: This typically indicates that the product of your reaction is less soluble in the chosen solvent than the starting material. Consider if the product is more or less polar than the starting acid. If the product is significantly less polar, it may be crashing out. You may need to switch to a less polar solvent system from the beginning, or perform the reaction at a higher temperature to keep the product in solution.
-
-
Q: Can I just use the methyl ester derivative instead of the acid to avoid these issues?
-
A: Yes, this is a very common and effective strategy. The corresponding methyl ester, methyl 2-bromo-2-(4-chlorophenyl)acetate, is significantly less polar and more soluble in a wider range of organic solvents.[13][14] It is a common intermediate for synthesizing more complex molecules.[13][15][16][17] If your synthesis plan allows for a final hydrolysis step to regenerate the acid, starting with the ester can simplify your process considerably.
-
References
- 1. youtube.com [youtube.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 14. Affordable Price Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester, Supplier & Exporter Mumbai [joshi-group.com]
- 15. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Bromo-2'-chlorophenyl acetic acid methyl ester | 85259-19-4 | FB55653 [biosynth.com]
- 17. chemimpex.com [chemimpex.com]
stability of 2-(4-Bromo-2-chlorophenyl)acetic acid under acidic conditions
Welcome to the technical support center for 2-(4-Bromo-2-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Introduction
This compound is a halogenated phenylacetic acid derivative of interest in pharmaceutical and agrochemical research. Understanding its stability profile is critical for developing robust formulations and ensuring the integrity of experimental results. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
While the phenylacetic acid moiety is generally stable, the halogen substitutions on the aromatic ring can influence its reactivity. The primary concern under acidic conditions is the potential for acid-catalyzed reactions, although the C-Br and C-Cl bonds on the aromatic ring are relatively stable to hydrolysis under typical experimental acidic conditions. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to unforeseen degradation. It is crucial to perform forced degradation studies to identify potential degradation pathways.[1][2][3]
Q2: I've observed a slight discoloration in my sample of this compound when dissolved in an acidic solution. What could be the cause?
Discoloration, such as a shift to a yellow or brown hue, can be an indicator of degradation, even at low levels.[4] This could be due to the formation of minor degradation products or the presence of impurities in the starting material that are less stable under acidic conditions. It is recommended to verify the purity of your sample before initiating stability studies and to characterize any new peaks that appear in your analytical chromatogram.[4]
Q3: What are the expected degradation products of this compound in an acidic medium?
While specific degradation products for this compound are not extensively documented in publicly available literature, we can hypothesize potential pathways based on general chemical principles. Under harsh acidic conditions (e.g., strong acid, high temperature), the most likely, though still improbable, degradation would involve reactions other than simple hydrolysis of the aryl halides. More plausible is the potential for reactions involving the acetic acid side chain if other reactive species are present. Forced degradation studies coupled with mass spectrometry are essential to identify and characterize any actual degradants.[5][6]
Troubleshooting Guide
Issue 1: No Degradation Observed in Forced Degradation Study
Possible Cause: The stress conditions are not stringent enough. While this compound is expected to be relatively stable, forced degradation studies aim to achieve a target degradation of 5-20%.[7]
Troubleshooting Steps:
-
Increase Acid Concentration: If you started with 0.1M HCl, consider increasing the concentration to 1M HCl or 1M H₂SO₄.[2][3]
-
Elevate Temperature: If the experiment was conducted at room temperature, increase the temperature to 50-60°C. For highly stable compounds, temperatures up to 80°C may be necessary.[1]
-
Extend Exposure Time: Increase the duration of the study. It is recommended that stress testing in solution be carried out for a maximum of 14 days.[8]
-
Co-solvent Usage: If the compound has poor solubility in the aqueous acidic medium, a co-solvent can be used. Ensure the co-solvent itself is stable under the test conditions and does not interfere with the analysis.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a systematic approach to assess the stability of this compound under acidic conditions, in line with ICH guidelines.[7]
Objective: To induce and identify degradation products of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1M and 1M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Condition A (Mild): Mix equal volumes of the stock solution and 0.1M HCl in a flask.
-
Condition B (Forced): Mix equal volumes of the stock solution and 1M HCl in a separate flask.
-
Control: Mix an equal volume of the stock solution with HPLC grade water.
-
-
Incubation: Store the flasks at 60°C and protect them from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation process.
-
Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis and inject them into the HPLC system.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.[6]
Starting HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Forced Degradation Workflow
Caption: Workflow for Acidic Forced Degradation Study.
Troubleshooting Logic for Stability Studies
Caption: Logic for Optimizing Forced Degradation Conditions.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijrpp.com [ijrpp.com]
Technical Support Center: Troubleshooting the Esterification of 2-(4-Bromo-2-chlorophenyl)acetic acid
Welcome to the technical support center for the esterification of 2-(4-bromo-2-chlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction. The inherent steric hindrance from the ortho-chloro substituent on the phenyl ring makes this substrate particularly challenging for standard esterification protocols. This guide provides detailed, causality-driven explanations and validated protocols to ensure your success.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?
A1: Low to no yield in the esterification of this compound is a common issue, primarily stemming from two factors: unfavorable reaction equilibrium and steric hindrance.
Possible Cause 1: Reversible Reaction & Unfavorable Equilibrium The Fischer-Speier esterification, a common acid-catalyzed method, is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2] For the reaction to proceed towards the product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[3][4]
-
Solution A: Use Excess Alcohol: A straightforward strategy is to use one of the reactants in a large excess.[1] Since this compound is typically the limiting reagent, using the alcohol (e.g., methanol or ethanol) as the solvent can significantly drive the reaction forward.[5][6] A 10-fold excess or greater is recommended.[1]
-
Solution B: Remove Water as it Forms: Water is a byproduct, and its removal will pull the equilibrium towards the ester product.[3][7] This is most effectively achieved using a Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene or hexane.[8][9]
Possible Cause 2: Steric Hindrance The chloro group at the ortho position of the phenyl ring sterically hinders the carbonyl carbon, making it less accessible to the nucleophilic attack by the alcohol.[3][4] This slows down the reaction rate significantly.
-
Solution C: Increase Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration, often ranging from several hours to overnight (1-10 hours at 60-110 °C is typical for Fischer esterifications).[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Solution D: Switch to a More Powerful Esterification Method: If Fischer esterification fails, more potent methods designed for sterically hindered substrates are necessary.
-
Two-Step Acyl Chloride Method: First, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is then reacted with the alcohol. This is a highly effective, albeit multi-step, approach.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst, 4-dimethylaminopyridine (DMAP), under mild, room-temperature conditions.[11] It is particularly well-suited for acid-sensitive or sterically demanding substrates.[12]
-
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low esterification yield.
Q2: My reaction seems to stall, leaving a significant amount of unreacted carboxylic acid. What should I do?
A2: This is a classic sign of reaching equilibrium prematurely or facing a high activation energy barrier due to steric hindrance. The solutions are similar to those for low yield but focus on pushing a stalled reaction to completion.
-
Re-evaluate Driving Force: If you are not already doing so, implementing water removal with a Dean-Stark trap is the most effective way to overcome an equilibrium barrier.[7][9] If you are already using one, ensure your solvent forms an efficient azeotrope with water (e.g., toluene).
-
Catalyst Check: In Fischer esterification, the acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is crucial.[10] Ensure you have added a sufficient catalytic amount (typically 1-5 mol%). An insufficient amount of catalyst will result in a very slow or stalled reaction.
-
Consider a Milder, Irreversible Method: The Steglich esterification is advantageous here because the reaction is essentially irreversible.[11] The water produced is consumed by DCC to form dicyclohexylurea (DCU), a stable byproduct that does not participate in a reverse reaction.[11][13]
Table 1: Comparison of Esterification Methods for this compound
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Carboxylic Acid, Alcohol, Strong Acid Catalyst (H₂SO₄, TsOH) | Carboxylic Acid, Alcohol, DCC (or EDC), DMAP (catalyst) |
| Conditions | High Temperature (Reflux)[10] | Room Temperature, Mild[11] |
| Key Challenge | Equilibrium-limited, slow due to steric hindrance[3][4] | Byproduct (DCU) removal can be difficult[13] |
| Pros for this Substrate | Inexpensive reagents, suitable for large scale if optimized[1] | Excellent for sterically hindered and acid-labile substrates |
| Cons for this Substrate | May require harsh conditions and long reaction times | Higher reagent cost, potential for N-acylurea side product[12] |
| Driving Force | Excess alcohol and/or water removal[1][7] | Irreversible formation of dicyclohexylurea (DCU)[11] |
Q3: I've isolated my product, but it's contaminated with a byproduct. What is it and how do I prevent it?
A3: The nature of the byproduct depends on the reaction method used.
-
For Steglich Esterification: The most common side product is N-acylurea .[12] This forms when the O-acylisourea intermediate, which is activated by DCC, undergoes a 1,3-rearrangement instead of being attacked by the alcohol.[11] This side reaction is particularly problematic with poor nucleophiles (like sterically hindered alcohols) or when the reaction is slow.[11]
-
Prevention: The addition of 4-dimethylaminopyridine (DMAP) is critical to suppress this side reaction.[12][14] DMAP is a superior nucleophile that intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This new intermediate reacts rapidly with the alcohol and cannot rearrange to form the N-acylurea byproduct.[12][14]
-
-
For Fischer Esterification: Side products are less common but can include ethers formed from the alcohol if the reaction temperature is too high with a strong dehydrating acid like sulfuric acid.
Q4: How do I effectively purify my final ester product from the unreacted acid and other reagents?
A4: Proper workup and purification are essential for obtaining a clean product. The ester is an organic-soluble neutral compound, while the starting material is an acid. This difference in chemical properties is key to their separation.[15]
-
Step 1: Aqueous Workup (Neutralization & Extraction):
-
After the reaction is complete, cool the mixture and, if necessary, remove the bulk of the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash it sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution: This is the most critical step.[15][16] The base will react with the acidic unreacted this compound and the acid catalyst, converting them into their corresponding water-soluble salts. These salts will partition into the aqueous layer, effectively removing them from the organic layer containing your ester. Repeat this wash until no more CO₂ evolution (fizzing) is observed.
-
Water: To wash away any remaining bicarbonate solution.
-
Brine (saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer and prevent emulsions.
-
-
-
Step 2: Drying and Solvent Removal:
-
Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude ester.
-
-
Step 3: Final Purification:
-
Distillation: If the ester is a liquid and has a sufficiently different boiling point from any remaining impurities, vacuum distillation is an excellent purification method.[15][17]
-
Column Chromatography: For solid esters or for removing closely related impurities (like the N-acylurea byproduct from a Steglich reaction), silica gel column chromatography is the preferred method.
-
Protocol 1: Aqueous Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Add the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Carefully add 50 mL of saturated NaHCO₃ solution. Swirl gently and vent the funnel frequently to release CO₂ pressure. Shake, separate the layers, and discard the aqueous layer.
-
Repeat the NaHCO₃ wash until gas evolution ceases.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.[15]
-
Drain the organic layer into a flask and dry with anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product, ready for final purification by chromatography or distillation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer-Speier esterification?
A1: The Fischer esterification proceeds through a six-step, reversible nucleophilic acyl substitution mechanism.[1][10]
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[2][6]
-
Nucleophilic Attack: The lone pair on the alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can be facilitated by another molecule of the alcohol or the conjugate base of the catalyst.[1]
-
Formation of a Good Leaving Group: This proton transfer converts a hydroxyl group (-OH) into a good leaving group (-OH₂⁺).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[10]
-
Deprotonation: The protonated ester is deprotonated by water or the conjugate base of the catalyst to yield the final ester product and regenerate the acid catalyst.[2]
Caption: Simplified mechanism of Fischer-Speier Esterification.
Q2: Why is Steglich esterification a better choice for this specific substrate?
A2: Steglich esterification offers two major advantages for a sterically hindered substrate like this compound:
-
Mild Conditions: The reaction is typically run at room temperature, which prevents potential side reactions that can occur at the high temperatures required for Fischer esterification.[11] This is beneficial for complex molecules with sensitive functional groups.
-
Overcoming Steric Hindrance: The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted by DMAP into an even more reactive N-acylpyridinium salt.[12][14] This highly activated intermediate readily reacts even with sterically hindered nucleophiles (alcohols), or in this case, a sterically hindered acid, where the direct attack in a Fischer reaction would be very slow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 8. orickmedicosarl.com [orickmedicosarl.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. scienceready.com.au [scienceready.com.au]
- 16. m.youtube.com [m.youtube.com]
- 17. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(4-Bromo-2-chlorophenyl)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with the substrate 2-(4-bromo-2-chlorophenyl)acetic acid. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
The main challenge lies in achieving chemoselectivity. The substrate contains two different halogen atoms, bromine and chlorine, on the phenyl ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl.[1] This inherent difference in reactivity is due to the varying carbon-halogen (C-X) bond dissociation energies.[1] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1] Therefore, selective reaction at the C-Br position is generally favored.
Another challenge is the presence of the carboxylic acid group, which can potentially coordinate with the catalyst or react with the base, affecting the reaction outcome. The ortho-chloro substituent also introduces steric hindrance, which can influence the approach of the catalyst and the coupling partner.[2][3]
Q2: How can I achieve selective coupling at the C-Br position?
To favor monofunctionalization at the more reactive C-Br position, you should employ milder reaction conditions.[4] This includes using lower temperatures and shorter reaction times. It is also crucial to control the stoichiometry of your coupling partner, typically using 1.0 to 1.2 equivalents.[4] Standard palladium catalysts are often sufficient for selective coupling at the bromo position.[5]
Q3: Is it possible to achieve selective coupling at the C-Cl position?
While the C-Br bond is more reactive, selective coupling at the C-Cl position is possible, though more challenging. This typically requires that the C-Br position is either already functionalized or that specific catalytic systems are employed to override the natural reactivity order. The development of bulky, electron-rich phosphine ligands has made the coupling of less reactive aryl chlorides more feasible.[1] In some cases, specific ligands can invert the conventional selectivity.[6] More commonly, the C-Cl position is targeted after the C-Br position has reacted by using more forcing conditions, such as higher temperatures and longer reaction times.[4]
Q4: Which type of cross-coupling reaction is most suitable for my desired transformation with this compound?
The choice of reaction depends on the bond you intend to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[7][8] This reaction is widely used due to the commercial availability and low toxicity of the reagents.[9]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with primary or secondary amines.[10][11] This reaction is a cornerstone in medicinal chemistry for synthesizing arylamines.[12]
-
Sonogashira Coupling: Used for creating carbon-carbon bonds with terminal alkynes.[13][14]
-
Heck Reaction: Suitable for coupling with alkenes to form substituted alkenes.[15][16]
Q5: What are the recommended starting conditions for a Suzuki-Miyaura coupling at the C-Br position?
A good starting point for a selective Suzuki-Miyaura coupling at the C-Br position would be:
-
Palladium Precatalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with an appropriate ligand.[5][17]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%) can be effective, especially for sterically hindered substrates.[2]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents) is commonly used.[9][18]
-
Solvent: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often employed.[17][19]
-
Temperature: Start with a moderate temperature, around 80-100 °C.[17]
Troubleshooting Guide
Problem 1: Low to no conversion of the starting material.
-
Potential Cause: Inactive catalyst.
-
Potential Cause: Inappropriate base or solvent.
-
Potential Cause: Steric hindrance.
Problem 2: Formation of undesired side products (e.g., homocoupling, dehalogenation).
-
Potential Cause: Presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to the homocoupling of boronic acids.[7]
-
-
Potential Cause: Protodeborylation of the boronic acid.
Problem 3: Lack of chemoselectivity (reaction at both C-Br and C-Cl).
-
Potential Cause: Reaction conditions are too harsh.
-
Solution: To favor reaction at the C-Br bond, use milder conditions. Lower the reaction temperature, shorten the reaction time, and use a less active catalyst system if necessary.[4]
-
-
Potential Cause: Inappropriate ligand.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C-Br position of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%). Via syringe, add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination at the C-Br position.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., BINAP, 2-4 mol%), and NaOtBu (1.2-1.5 equiv.).[12]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.). Add anhydrous, degassed toluene via syringe.[12]
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[12]
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by flash chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A workflow for selecting the appropriate cross-coupling reaction and initial catalyst system.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
Data Summary
Table 1: Comparison of General Reaction Conditions for Selective C-Br Coupling
| Reaction Type | Typical Palladium Source | Typical Ligand(s) | Typical Base | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | Phosphines (e.g., SPhos) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Biarylphosphines (e.g., BINAP) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, CuI (co-catalyst) | Et₃N, Piperidine | DMF, THF | 25 - 80 |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP, CH₃CN | 100 - 140 |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. ikm.org.my [ikm.org.my]
- 19. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 22. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: Purification of 2-(4-Bromo-2-chlorophenyl)acetic acid
Welcome to the technical support center for 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS No: 916516-89-7). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block and require methods to ensure its purity. Impurities, even in trace amounts, can significantly impact downstream reaction yields, kinetic profiles, and the impurity profile of final active pharmaceutical ingredients.
This document provides a series of troubleshooting guides and in-depth protocols in a direct question-and-answer format to address common challenges encountered during the purification of this substituted phenylacetic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound, and where do they come from?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Phenylacetic acids are often prepared via methods like the hydrolysis of a corresponding benzyl cyanide or the oxidation of a related phenylacetaldehyde. A common route to α-bromo acids is the Hell-Volhard-Zelinsky reaction on the parent acid.[1]
Based on these common synthetic pathways, the impurities you are likely to encounter are summarized below.
| Impurity Class | Specific Example(s) | Likely Origin |
| Unreacted Starting Materials | 2-Chlorophenylacetic acid; 4-Bromo-2-chlorobenzyl cyanide | Incomplete bromination or hydrolysis steps.[2] |
| Reaction Byproducts | Di-brominated phenylacetic acids; Positional isomers | Over-bromination or non-selective reactions.[1] |
| Hydrolysis-Related Impurities | 2-(4-Bromo-2-chlorophenyl)acetamide | Incomplete hydrolysis of a nitrile or amide intermediate.[3] |
| Reagents & Solvents | Residual mineral acids (H₂SO₄, HCl); Organic solvents (Toluene, Dichloromethane) | Carryover from reaction workup and extraction steps.[4][5] |
Q2: How do I select the most appropriate purification method for my specific situation?
The choice of purification strategy depends on both the nature and the quantity of the impurities present. A logical workflow can save significant time and prevent material loss. For bulk purification and removal of non-acidic contaminants, an acid-base extraction is highly effective. For removing structurally similar impurities or achieving the highest analytical purity, recrystallization or column chromatography is recommended.
The following workflow provides a decision-making framework.
Caption: Purification method selection workflow.
Q3: My crude product is an oil or a sticky solid, not a crystalline powder. What does this indicate and what should I do?
"Oiling out" or the failure to crystallize is a common issue that typically points to the presence of significant impurities which are depressing the melting point and disrupting the crystal lattice formation. It can also be caused by residual solvent.
Troubleshooting Steps:
-
Remove Residual Solvents: First, ensure all solvents from the workup have been thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50°C).
-
Attempt Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can often wash away impurities and induce crystallization of the desired product.
-
Proceed to Chromatography: If trituration fails, the impurities are likely too similar in nature to the product to be removed by simple washing. Flash column chromatography (Protocol 3) is the most effective next step for purifying oily or non-crystalline materials.[6]
Q4: How can I definitively confirm the purity of my this compound after purification?
A combination of analytical techniques should be used to confirm purity and structure. No single method is sufficient.
| Analytical Technique | Purpose | Expected Result for Pure Compound |
| HPLC (High-Performance Liquid Chromatography) | Quantifies purity by separating the main component from impurities. | Purity should be ≥98%.[7] A single major peak should be observed. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and identifies any organic impurities. | The spectra should show characteristic peaks for the aromatic protons and the methylene group, consistent with the structure.[1] |
| Melting Point Analysis | A sharp melting point range indicates high purity. | The melting point should be sharp and within the literature range (e.g., 129-131°C, though this can vary slightly). A broad or depressed melting point suggests impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | The observed mass should correspond to the calculated molecular weight (249.49 g/mol ).[7] |
In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Acid-Base Extraction for Bulk Purification
This technique is exceptionally effective for separating the acidic target compound from neutral or basic impurities. The principle relies on the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a mild base, allowing for its separation in an aqueous layer.[8][9]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The basic NaHCO₃ deprotonates the carboxylic acid, forming the sodium salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic layer.[10]
-
-
Combine and Wash: Combine the aqueous layers. Wash this combined aqueous phase once with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (test with pH paper). A white precipitate of the pure product should form.
-
Causality: Re-protonation of the carboxylate salt regenerates the neutral carboxylic acid, which is insoluble in water and precipitates out.[3]
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Troubleshooting:
-
Issue: An emulsion forms at the interface during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break up the emulsion. Allow the funnel to stand undisturbed for a longer period.
-
Protocol 2: Recrystallization for High Purity
Recrystallization is a powerful technique for purifying crystalline solids. It works on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while impurities are either soluble in the cold solvent or insoluble in the hot solvent.[11]
Experimental Protocol:
-
Solvent Selection: Choose an appropriate solvent or solvent system. This requires experimentation, but a good starting point is a system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of a soluble solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane) is often effective. Toluene has also been reported for similar compounds.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Causality: As the solution cools, its capacity to keep the compound dissolved decreases, leading to supersaturation and subsequent crystallization. Impurities present in lower concentrations will remain in the solution (mother liquor).[11]
-
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Troubleshooting:
| Issue | Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product; rapid cooling. | Use a lower-boiling point solvent system. Ensure cooling is slow and gradual. Re-heat the oiled-out mixture to redissolve and cool more slowly. |
Protocol 3: Flash Column Chromatography for Difficult Separations
Flash chromatography is the method of choice for separating complex mixtures, particularly those containing structurally similar isomers or when the product is an oil. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential polarity.[12]
Experimental Protocol:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good target is to find a system that gives the desired product an Rf value of approximately 0.3. A common eluent for acidic compounds is a mixture of hexanes and ethyl acetate.
-
Expert Tip: Add a small amount of acetic acid (~0.5-1%) to the eluent system. This suppresses the deprotonation of the carboxylic acid on the acidic silica gel, preventing "streaking" or "tailing" of the spot and leading to sharper peaks and better separation.[11]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading).[6]
-
Elution and Fraction Collection: Apply the sample to the top of the column and begin eluting with the mobile phase, applying gentle air pressure. Collect the eluent in a series of fractions.[12]
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Troubleshooting:
-
Issue: Poor separation between the product and an impurity.
-
Solution: The eluent polarity may be too high or too low. Re-optimize the solvent system using TLC. A shallower solvent gradient (gradually increasing the polarity of the eluent during the run) can also significantly improve separation.[6]
-
-
Issue: The compound appears to be degrading on the column.
-
Solution: Silica gel is acidic and can cause degradation of sensitive compounds. Consider neutralizing the silica by pre-washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (note: this is not suitable for acidic products). Alternatively, use a different stationary phase like alumina.[6]
-
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 9. researchgate.net [researchgate.net]
- 10. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
preventing dehalogenation during reactions with 2-(4-Bromo-2-chlorophenyl)acetic acid
A Guide to Preventing Dehalogenation in Catalytic Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of 2-(4-Bromo-2-chlorophenyl)acetic acid in organic synthesis, with a specific focus on preventing undesired dehalogenation side reactions. As senior application scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my starting material, this compound, and forming 2-(2-chlorophenyl)acetic acid instead of my desired cross-coupling product. What is happening?
This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen is replaced by a hydrogen atom.[1] In your substrate, the Carbon-Bromine (C-Br) bond is significantly weaker and more reactive than the Carbon-Chlorine (C-Cl) bond.[2]
Mechanistic Insight: The palladium catalyst, which is meant to activate the C-Br bond for coupling, can instead react with a source of hydride (H⁻) in the reaction mixture. This forms a palladium-hydride intermediate, which can then reductively eliminate the aryl group to yield the dehalogenated product. Sources of hydride can include solvents (like isopropanol), bases (especially those with β-hydrogens), or even trace water.[3][4] The catalytic cycle is diverted from the productive cross-coupling pathway to a reductive dehalogenation pathway.
Q2: Why is the C-Br bond reacting (debromination) while the C-Cl bond remains intact?
This is a matter of chemoselectivity, governed by bond dissociation energies. The C(sp²)-Br bond (approx. 293 kJ/mol) is weaker than the C(sp²)-Cl bond (approx. 351 kJ/mol).[2] Consequently, the initial, rate-limiting step in most cross-coupling reactions—oxidative addition of the aryl halide to the Pd(0) catalyst—occurs preferentially at the more labile C-Br bond.[5] This inherent reactivity difference is advantageous for selective, stepwise functionalization but also makes the bromine atom more susceptible to undesired side reactions like hydrodebromination.
Q3: My goal is a Suzuki-Miyaura coupling at the bromine position. What specific reaction parameters are likely causing the debromination I'm observing?
Debromination in Suzuki reactions is a frequent challenge. The primary culprits are often suboptimal choices of base, ligand, solvent, or excessive heat, which can favor the formation of palladium-hydride species or other reductive pathways.
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// Connections start -> {cause_base, cause_ligand, cause_temp, cause_time, cause_hydride} [label="Potential Causes"]; cause_base -> sol_base [label="Solution"]; cause_ligand -> sol_ligand [label="Solution"]; cause_temp -> sol_temp [label="Solution"]; cause_time -> sol_time [label="Solution"]; cause_hydride -> sol_hydride [label="Solution"]; } enddot Caption: Troubleshooting flowchart for Suzuki coupling debromination.
Troubleshooting Guide: Minimizing Dehalogenation
This table summarizes common issues and provides actionable solutions to suppress hydrodehalogenation.
| Parameter | Problematic Condition | Rationale for Dehalogenation | Recommended Solution | Scientific Justification |
| Catalyst/Ligand | Standard ligands like PPh₃ (Triphenylphosphine). | PPh₃ can be prone to P-C bond cleavage at high temperatures, and may not be electron-rich enough to promote rapid reductive elimination of the desired product, allowing more time for side reactions. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] | Bulky ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step of the desired product, outcompeting the dehalogenation pathway. Their steric hindrance can also disfavor the formation of palladium-hydride species.[3] |
| Base | Strong alkoxide bases (e.g., NaOEt, NaOtBu) or bases prone to β-hydride elimination. | Alkoxide bases can act as hydride sources. Strong bases can also degrade ligands or promote other side reactions that generate hydride species.[7] | Employ weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] | These bases are effective for transmetalation in the Suzuki cycle but are less likely to generate hydride species or cause ligand degradation, thus preserving the integrity of the catalytic system for the desired coupling. |
| Solvent | Protic solvents (e.g., isopropanol, ethanol) or solvents with residual water. | Alcohols can directly act as hydride donors to the palladium center.[4] Water can also participate in pathways that generate Pd-H species.[3] | Use anhydrous aprotic solvents such as 1,4-Dioxane, Toluene, or DME. Ensure all reagents and glassware are thoroughly dried. | Aprotic solvents lack acidic protons and cannot easily act as hydride donors, thereby starving the dehalogenation pathway of a key reagent.[8] |
| Temperature | High temperatures (e.g., >100-120 °C). | Elevated temperatures can accelerate catalyst decomposition, ligand degradation, and other side reactions that lead to the formation of active Pd-H species responsible for dehalogenation.[9] | Run the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., 60-80 °C). Perform temperature screening to find the optimal balance. | Lowering the temperature slows down undesired pathways, including catalyst decomposition and dehalogenation, often more significantly than it slows the desired cross-coupling reaction. |
| Reaction Time | Excessively long reaction times. | Prolonged exposure of the starting material and product to the catalytic conditions, especially after the coupling partner is consumed, increases the probability of dehalogenation. | Monitor the reaction progress closely by TLC or GC/LC-MS and quench the reaction promptly upon completion. | Minimizing reaction time reduces the opportunity for the catalyst to engage in off-cycle, undesired reactions like hydrodehalogenation.[10] |
Model Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide
This protocol is designed to selectively couple a boronic acid at the C-Br position of this compound while minimizing debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
SPhos (2,6-Dimethoxybiphenyl-2'-dicyclohexylphosphine) (4 mol%)
-
K₃PO₄ (Potassium phosphate) (3.0 equiv), finely ground and dried
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture in a preheated oil bath to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot graph "Catalytic_Cycles" { layout=dot; rankdir=TB; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Competing catalytic cycles: Suzuki coupling vs. Dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ikm.org.my [ikm.org.my]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
Validation & Comparative
1H NMR spectrum analysis of 2-(4-Bromo-2-chlorophenyl)acetic acid
An In-Depth Guide to the Structural Elucidation of 2-(4-Bromo-2-chlorophenyl)acetic Acid: A Comparative Analysis of Spectroscopic and Chromatographic Techniques
As a Senior Application Scientist, my focus extends beyond merely generating data; it's about transforming that data into unambiguous, actionable insights. The structural confirmation and purity assessment of key synthetic intermediates, such as this compound, are critical checkpoints in any drug development or fine chemical synthesis pipeline. An error at this stage can have cascading consequences, leading to failed reactions, impure final products, and significant time and resource expenditure.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the expected spectral features, explaining the reasoning behind the chemical shifts and coupling patterns. However, no single technique provides a complete picture. Therefore, we will objectively compare the insights derived from ¹H NMR with those from complementary methods like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic framework for the comprehensive characterization of this and similar molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of structural analysis in organic chemistry. Its power lies in its ability to provide a detailed map of the proton environments within a molecule. For this compound, ¹H NMR allows us to confirm the presence and connectivity of the key structural motifs: the substituted aromatic ring and the acetic acid side chain.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound, we anticipate four distinct signals in the ¹H NMR spectrum. The exact chemical shifts (δ) can be influenced by the solvent and concentration, but a reliable prediction can be made based on established substituent effects.[1]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water. |
| Aromatic (H-3) | ~ 7.6 | Doublet (d) | 1H | This proton is ortho to the chlorine atom and meta to the bromine atom. The ortho coupling to H-5 is small (~2 Hz). |
| Aromatic (H-5) | ~ 7.3 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-3 (meta, J ≈ 2 Hz) and H-6 (ortho, J ≈ 8 Hz). |
| Aromatic (H-6) | ~ 7.1 | Doublet (d) | 1H | This proton is ortho to the acetic acid group and coupled to H-5 (ortho, J ≈ 8 Hz). |
| Methylene (-CH₂) | ~ 3.8 | Singlet (s) | 2H | These protons are adjacent to both the aromatic ring and the carbonyl group, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.[1] |
The trisubstituted pattern on the benzene ring is the most information-rich region of the spectrum. The electron-withdrawing nature of the chloro and bromo substituents, combined with the deshielding effect of the acetic acid group, dictates the specific chemical shifts and coupling constants (J-values), allowing for unambiguous assignment of each aromatic proton.
Below is a logical diagram illustrating how the molecular structure translates into the expected NMR signals.
References
Introduction: The Analytical Challenge of a Key Synthetic Building Block
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromo-2-chlorophenyl)acetic acid: A Comparative Analysis of EI and ESI Techniques
This compound is a halogenated phenylacetic acid derivative with significant utility as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a carboxylic acid functional group and two different halogen substituents (bromine and chlorine) on the aromatic ring, makes it a valuable precursor for more complex molecules, including active pharmaceutical ingredients (APIs). The precise characterization of such molecules is paramount to ensure the integrity of the synthetic workflow and the purity of the final product.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and the ability to elucidate molecular structure through controlled fragmentation. However, the choice of ionization technique profoundly impacts the resulting mass spectrum and the nature of the structural information obtained. This guide provides a comparative analysis of the fragmentation behavior of this compound under two common ionization regimes: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI). Understanding these distinct fragmentation pathways is crucial for researchers in method development, quality control, and structural elucidation.
Molecular Profile
Before delving into fragmentation analysis, let's establish the fundamental properties of the target analyte.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 916516-89-7 | |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Monoisotopic Mass | 247.9239 Da (for ¹²C₈¹H₆⁷⁹Br³⁵Cl¹⁶O₂) | N/A |
A critical feature of this molecule is the presence of bromine and chlorine, both of which have significant natural isotopes.
-
Chlorine: ~3:1 ratio of ³⁵Cl to ³⁷Cl.
-
Bromine: ~1:1 ratio of ⁷⁹Br to ⁸¹Br.
This isotopic distribution will create a highly characteristic pattern for the molecular ion and any halogen-containing fragments, serving as a powerful diagnostic tool for identification. The molecular ion region will exhibit a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the combined probabilities of the isotopes.
Part 1: Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that uses high-energy electrons (~70 eV) to bombard the analyte, leading to the formation of a radical cation (M⁺•) and inducing extensive, often predictable, fragmentation. This makes EI-MS particularly useful for structural elucidation and library matching.
The primary fragmentation events for this compound in EI-MS are driven by the stability of the resulting fragments and the presence of labile bonds. The most likely cleavages involve the carboxylic acid side chain and the carbon-halogen bonds.
Key Fragmentation Steps under EI:
-
α-Cleavage (Loss of Carboxyl Radical): The most favorable initial fragmentation is the cleavage of the bond between the aromatic ring and the acetic acid side chain. This results in the loss of the •COOH radical (45 Da), leading to a stable benzyl-type cation.
-
Decarboxylation & Benzylic Radical Formation: An alternative pathway involves the loss of a carboxyl group, which can be followed by rearrangement. However, the direct loss of the entire side chain is also common.
-
Loss of Halogens: Subsequent or competing fragmentation of the aromatic ring can involve the loss of a bromine radical (Br•, 79/81 Da) or a chlorine radical (Cl•, 35/37 Da).
-
Loss of Carbon Monoxide (CO): Phenylacylium ions, if formed, can readily lose a neutral CO molecule (28 Da).
Visualizing the EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Table of Predicted EI-MS Fragments
| Proposed Fragment Ion | Formula | Calculated m/z (⁷⁹Br, ³⁵Cl) | Notes |
| Molecular Ion [M]⁺• | [C₈H₆BrClO₂]⁺• | 247.92 | The parent ion. Will show a complex isotopic pattern (M, M+2, M+4). |
| [M - OH]⁺ | [C₈H₅BrClO]⁺ | 230.92 | Loss of a hydroxyl radical from the carboxylic acid. |
| [M - COOH]⁺ | [C₇H₅BrCl]⁺ | 202.93 | Result of α-cleavage, loss of the carboxyl radical. Often a major fragment. |
| [M - COOH - Cl]⁺ | [C₇H₅Br]⁺ | 155.96 | Loss of a chlorine radical from the F1 fragment. |
| [M - COOH - Br]⁺ | [C₇H₅Cl]⁺ | 112.01 | Loss of a bromine radical from the F1 fragment. |
Part 2: Electrospray Ionization (ESI) Fragmentation Pathway
In contrast to EI, ESI is a "soft" ionization technique that imparts minimal energy to the analyte, making it ideal for observing the intact molecule. It is the preferred method for analytes in solution and is commonly coupled with liquid chromatography (LC). For a carboxylic acid, ESI is typically performed in negative ion mode, which readily deprotonates the acidic proton to form an abundant [M-H]⁻ ion.
Fragmentation in ESI-MS is not spontaneous; it is induced in the gas phase using Collision-Induced Dissociation (CID), often in a tandem mass spectrometer (MS/MS). The fragmentation of the [M-H]⁻ precursor ion provides complementary structural information to EI.
Key Fragmentation Steps under ESI-CID:
-
Decarboxylation: The most characteristic fragmentation for the [M-H]⁻ ion of a carboxylic acid is the loss of carbon dioxide (CO₂, 44 Da). This is a facile process that results in a highly stable carbanion.
-
Loss of Halides: While less common than neutral losses in negative mode, the loss of HBr (80/82 Da) or HCl (36/38 Da) can occur, often through a rearrangement mechanism.
Visualizing the ESI-MS/MS Fragmentation Pathway
Caption: Primary ESI-MS/MS fragmentation of the [M-H]⁻ ion via CID.
Table of Predicted ESI-MS/MS Fragments
| Proposed Fragment Ion | Formula | Calculated m/z (⁷⁹Br, ³⁵Cl) | Notes |
| [M-H]⁻ (Precursor) | [C₈H₅BrClO₂]⁻ | 246.92 | Deprotonated parent molecule. Will be the base peak in the MS1 spectrum. |
| [M-H - CO₂]⁻ (Product) | [C₇H₅BrCl]⁻ | 202.93 | The major product ion from CID, resulting from the loss of neutral CO₂. |
Comparative Summary: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard) | Low (Soft) |
| Primary Ion Observed | Molecular radical cation [M]⁺• | Deprotonated molecule [M-H]⁻ |
| Molecular Ion Intensity | Moderate to low, may be absent | High, typically the base peak |
| Fragmentation | Extensive, spontaneous | Controlled (CID), often simple |
| Key Fragmentation | Loss of •COOH radical | Loss of neutral CO₂ |
| Primary Use Case | Structural elucidation, library search | Quantitative analysis, LC-MS coupling |
Experimental Protocol: LC-MS/MS Analysis using ESI
This protocol outlines a self-validating method for the analysis of this compound using a standard Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid aids in protonation for positive mode, but the analyte's acidity is sufficient for deprotonation in negative mode.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI), Negative Mode.
- Capillary Voltage: -3.5 kV.
- Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 40 psi.
- Acquisition Mode:
- MS1 Scan: Scan m/z range 50-400 to observe the [M-H]⁻ precursor ion (expected at m/z ~247, 249, 251).
- MS/MS (Auto-MS/MS or Targeted): Set the precursor ion (m/z 247.9) for fragmentation. Apply a collision energy ramp (e.g., 10-30 eV) to observe the product ions (expected primary fragment at m/z ~203).
4. Data Validation and Interpretation:
- Confirm the presence of the [M-H]⁻ ion cluster with the correct isotopic distribution for one bromine and one chlorine atom.
- In the MS/MS spectrum, verify the presence of the decarboxylated product ion [M-H - CO₂]⁻, also with the expected Br/Cl isotopic pattern.
- The high mass accuracy of a TOF analyzer (<5 ppm error) should be used to confirm the elemental composition of both the precursor and product ions.
Conclusion
The mass spectrometric analysis of this compound reveals distinct and informative fragmentation patterns depending on the ionization technique employed. Electron Ionization provides a rich fingerprint of fragment ions resulting from high-energy cleavage of the side chain, ideal for detailed structural confirmation. Conversely, Electrospray Ionization offers a clean spectrum dominated by the deprotonated molecular ion, with a predictable and simple primary fragmentation (decarboxylation) under CID conditions, making it perfectly suited for sensitive quantification and LC-MS workflows. By leveraging both techniques, or by deeply understanding the principles of the chosen method, researchers can confidently identify and characterize this important chemical intermediate.
A Comparative Guide to HPLC Purity Analysis of 2-(4-Bromo-2-chlorophenyl)acetic acid
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(4-Bromo-2-chlorophenyl)acetic acid, a vital building block in organic synthesis.[1][2] We will explore a robust HPLC protocol, its underlying scientific principles, and a comparative analysis with alternative technologies, supported by experimental data and authoritative references.
Introduction to this compound and the Imperative for Purity Analysis
This compound is a halogenated phenylacetic acid derivative. Its structure, featuring a reactive α-bromo carbonyl group, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1] The primary synthetic routes often involve the α-bromination of 4-chlorophenylacetic acid.[1] Given its role in subsequent synthetic steps, the purity of this intermediate is paramount. Impurities, which can include unreacted starting materials, regioisomers, or byproducts, can adversely affect the yield, purity, and safety profile of the final API.
This guide focuses on a validated HPLC method as the primary analytical technique for purity assessment, while also considering Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) as viable alternatives.
Primary Analytical Technique: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of liquid chromatography, particularly for the analysis of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
Rationale for Method Design
The developed HPLC method is designed to provide optimal resolution between the main component and its potential impurities. Key considerations in the method development include:
-
Analyte's Physicochemical Properties : this compound is an acidic compound. The pH of the mobile phase is a critical parameter to control its ionization state. By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte will be in its neutral, more hydrophobic form, leading to better retention and peak shape on a reversed-phase column.
-
Stationary Phase Selection : A C18 column is chosen for its strong hydrophobic retention characteristics, which are well-suited for aromatic compounds. The high surface area of C18 stationary phases provides excellent separation efficiency.
-
Mobile Phase Composition : A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The buffer controls the pH, while the organic modifier is adjusted to control the elution strength and achieve the desired retention time and separation. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection : The presence of the aromatic ring in this compound allows for sensitive detection using a UV detector.
Detailed Experimental Protocol: HPLC Purity Analysis
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid for pH adjustment.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. The pH of this mobile phase will be acidic, ensuring the analyte is in its protonated form.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
0-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
4. System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in pharmacopeias like the USP.[3] This ensures the system is performing adequately.
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.
5. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation Framework
Any new analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[4][5][6][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 80% to 120% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Workflow
Caption: A flowchart of the HPLC purity analysis workflow.
Comparative Analysis with Alternative Technologies
While HPLC is a robust and widely used technique, other analytical methods offer distinct advantages in certain scenarios.
| Feature | HPLC | UPLC | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Separation of ions in an electric field based on their electrophoretic mobility.[9][10] | Partitioning using a supercritical fluid (typically CO2) as the mobile phase.[11] |
| Speed | Moderate (e.g., 20-30 min per sample). | High (e.g., 2-10 min per sample).[12] | Very high (e.g., <10 min per sample). | Very high (e.g., <5 min per sample).[13] |
| Resolution | Good to excellent. | Excellent, often superior to HPLC.[12] | Excellent, especially for charged species. | Good, can be complementary to HPLC. |
| Solvent Consumption | High. | Low.[12] | Very low. | Low organic solvent usage, considered a "green" technique. |
| Selectivity | Based on hydrophobicity. | Similar to HPLC but can be enhanced by the higher efficiency. | Based on charge-to-size ratio.[9] | Based on polarity and interactions with the stationary phase. |
| Application to Analyte | Well-suited for the analysis of this compound. | Offers faster analysis with higher resolution, beneficial for complex impurity profiles. | Can be a powerful alternative, especially for separating charged impurities. | A good option for rapid, high-throughput screening. |
| Instrumentation Cost | Moderate. | High. | Moderate. | High. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This results in higher separation efficiency, resolution, and speed compared to conventional HPLC.[12][14] For the analysis of this compound, converting an HPLC method to a UPLC method can drastically reduce run times, leading to higher sample throughput. This is particularly advantageous in a high-volume quality control environment.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that separates analytes based on their charge and size in a narrow capillary under the influence of a high voltage electric field.[9][10][15][16] For an acidic compound like this compound, CE can provide a different selectivity compared to HPLC. It is particularly effective in separating charged impurities that may be difficult to resolve by reversed-phase HPLC. The extremely low solvent and sample consumption make it a cost-effective and environmentally friendly technique.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[11] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for very fast separations. SFC is often considered a "green" chromatography technique due to the reduced use of organic solvents. For the analysis of this compound, SFC can offer a rapid and orthogonal separation to HPLC, providing a comprehensive purity profile.
Conclusion and Recommendations
The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.
-
For routine quality control , the described HPLC method provides a robust, reliable, and validated approach that can be readily implemented in most analytical laboratories. Its performance is well-understood, and it is a widely accepted technique by regulatory agencies.
-
For high-throughput screening or when faster analysis times are critical , UPLC is the recommended alternative. The significant reduction in run time can lead to substantial increases in laboratory efficiency.
-
When dealing with complex impurity profiles, especially those containing charged species , Capillary Electrophoresis should be considered as a complementary technique due to its different separation mechanism and high resolving power.
-
For rapid, environmentally friendly analysis , SFC presents a compelling option, particularly in a process development or research setting where speed and reduced solvent waste are priorities.
Ultimately, a comprehensive purity assessment may involve the use of an orthogonal technique (like CE or SFC) to confirm the results obtained by the primary HPLC method, ensuring a complete and accurate understanding of the sample's purity. All methods must be validated according to the principles outlined in ICH Q2(R2) to ensure the reliability and accuracy of the data.[4][5][6][7][8]
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. fda.gov [fda.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. ijnrd.org [ijnrd.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. waters.com [waters.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. coresta.org [coresta.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Bromo-2-chlorophenyl)acetic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(4-Bromo-2-chlorophenyl)acetic Acid in Modern Synthesis
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility stems from the presence of multiple reactive sites: a carboxylic acid functional group, a bromine atom, and a chlorine atom on the phenyl ring. These features allow for a diverse range of chemical transformations, making it a valuable precursor in the development of novel therapeutics and agrochemicals.[1][2][3] The selection of an appropriate synthetic route to this intermediate is a critical decision in any research and development campaign, directly impacting factors such as overall yield, purity, scalability, cost-effectiveness, and environmental footprint.
This guide provides a comprehensive comparison of the most common and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when planning the synthesis of this important intermediate.
Comparative Overview of Synthetic Strategies
Four primary synthetic routes to this compound have been identified and will be discussed in detail:
-
Route 1: α-Bromination of this compound
-
Route 2: The Willgerodt-Kindler Reaction
-
Route 3: Hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
-
Route 4: Grignard Carboxylation
The following table provides a high-level comparison of these routes based on key performance indicators.
| Parameter | Route 1: α-Bromination | Route 2: Willgerodt-Kindler | Route 3: Nitrile Hydrolysis | Route 4: Grignard Carboxylation |
| Starting Material | 2-(4-Bromo-2-chlorophenyl)methane | 4-Bromo-2-chloroacetophenone | 4-Bromo-2-chlorobenzyl cyanide | 4-Bromo-2-chlorobenzyl bromide |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator | Sulfur, Morpholine | Strong acid or base (e.g., H₂SO₄, NaOH) | Magnesium, Carbon Dioxide (dry ice) |
| Typical Yield | Moderate to High | Moderate to High | High | Moderate |
| Scalability | Good | Moderate | Good | Moderate |
| Key Advantages | Direct, often high-yielding | Utilizes readily available ketones | High yields, well-established | Direct carboxylation |
| Key Disadvantages | Requires specific starting material | Harsh reaction conditions, odorous byproducts | Requires synthesis of the nitrile precursor | Sensitive to moisture, potential for side reactions |
Route 1: α-Bromination of 2-(4-Bromo-2-chlorophenyl)methane
This route represents a direct and often efficient method for the synthesis of the target molecule. The key transformation is the selective bromination at the benzylic position of a suitable precursor.
Reaction Scheme
Caption: α-Bromination of 2-(4-Bromo-2-chlorophenyl)methane.
Mechanistic Insight
The α-bromination of a benzylic C-H bond typically proceeds via a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate radicals. These radicals abstract a hydrogen atom from the benzylic position of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to form the α-bromo product and a succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical.
Experimental Protocol
-
Materials: 2-(4-Bromo-2-chlorophenyl)methane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 2-(4-bromo-2-chlorophenyl)methane (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Performance and Considerations
This method is generally high-yielding and scalable. However, its practicality is contingent on the availability of the starting material, 2-(4-bromo-2-chlorophenyl)methane. The use of carbon tetrachloride as a solvent is a significant drawback due to its toxicity and environmental concerns; alternative solvents such as acetonitrile or chlorobenzene should be considered.
Route 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[4][5][6] This route is particularly useful when the corresponding acetophenone is readily available.
Reaction Scheme
Caption: Willgerodt-Kindler synthesis of the target acid.
Mechanistic Insight
The reaction mechanism is complex and involves the initial formation of an enamine from the acetophenone and morpholine.[6] This enamine then reacts with elemental sulfur. Through a series of rearrangements and oxidations, the carbonyl group effectively migrates to the terminal methyl group, which is ultimately converted into a thioamide functional group. The subsequent hydrolysis of the thioamide yields the desired carboxylic acid.
Experimental Protocol
-
Materials: 4-Bromo-2-chloroacetophenone, Sulfur powder, Morpholine, Hydrochloric acid or Sodium hydroxide.
-
Procedure:
-
A mixture of 4-bromo-2-chloroacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents) is heated at reflux for several hours.[7]
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess morpholine is removed under reduced pressure.
-
The resulting crude thioamide is then hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis, the reaction mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization.
-
Performance and Considerations
The Willgerodt-Kindler reaction can provide good yields of the desired product.[8] However, the reaction often requires high temperatures and long reaction times. A significant drawback is the formation of odorous sulfur-containing byproducts, which necessitates careful handling and waste disposal. The scalability can be challenging due to the heterogeneous nature of the reaction and the need for efficient heating and stirring.
Route 3: Hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
The hydrolysis of a nitrile to a carboxylic acid is a classic and reliable transformation in organic synthesis.[8][9] This route is highly effective, provided that the precursor nitrile, 2-(4-bromo-2-chlorophenyl)acetonitrile, is accessible.
Reaction Scheme
Caption: Hydrolysis of the corresponding phenylacetonitrile.
Mechanistic Insight
The hydrolysis of the nitrile can be performed under either acidic or basic conditions. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This is followed by tautomerization and further hydrolysis to yield the carboxylic acid and ammonium salt. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and hydrolysis steps lead to the carboxylate salt, which is then acidified to give the final product.
Experimental Protocol (Acid-Catalyzed)
-
Materials: 2-(4-Bromo-2-chlorophenyl)acetonitrile, Concentrated sulfuric acid, Water.
-
Procedure:
-
To a solution of 2-(4-bromo-2-chlorophenyl)acetonitrile (1 equivalent) in a mixture of water and sulfuric acid (e.g., 70% H₂SO₄), the reaction is heated to reflux for several hours.[8]
-
The reaction progress is monitored by observing the cessation of ammonia evolution or by TLC analysis.
-
Upon completion, the reaction mixture is cooled and poured onto ice, which causes the carboxylic acid to precipitate.
-
The solid product is collected by filtration, washed thoroughly with cold water to remove any residual acid, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Performance and Considerations
Nitrile hydrolysis is typically a high-yielding and scalable reaction. The main challenge of this route lies in the synthesis of the starting nitrile. 2-(4-Bromo-2-chlorophenyl)acetonitrile can be prepared from the corresponding benzyl bromide via nucleophilic substitution with a cyanide salt. This introduces the use of highly toxic cyanide reagents, which requires stringent safety precautions.
Route 4: Grignard Carboxylation
The reaction of a Grignard reagent with carbon dioxide is a fundamental method for the formation of carboxylic acids. This route allows for the direct introduction of the carboxylic acid group.
Reaction Scheme
Caption: Synthesis via Grignard carboxylation.
Mechanistic Insight
The Grignard reagent, a potent nucleophile, is formed by the reaction of an organohalide with magnesium metal. This organometallic species then attacks the electrophilic carbon atom of carbon dioxide (in the form of dry ice).[10] This addition reaction forms a magnesium carboxylate salt. Subsequent acidification in the workup step protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol
-
Materials: 4-Bromo-2-chlorobenzyl bromide, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether.
-
A solution of 4-bromo-2-chlorobenzyl bromide (1 equivalent) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.
-
After the Grignard reagent has formed, the solution is slowly poured over a slurry of crushed dry ice in anhydrous ether with vigorous stirring.[10]
-
The reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of aqueous hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization.
-
Performance and Considerations
Grignard carboxylation can be a very effective method, but it is highly sensitive to moisture and air. All reagents and glassware must be scrupulously dry to prevent the quenching of the Grignard reagent. A potential side reaction is the Wurtz coupling of the benzyl bromide, which can reduce the yield. The availability and stability of the starting 4-bromo-2-chlorobenzyl bromide are also important considerations.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety infrastructure.
-
For laboratory-scale synthesis where the starting material is available , Route 1 (α-Bromination) offers a direct and high-yielding approach.
-
If the corresponding acetophenone is readily accessible , Route 2 (Willgerodt-Kindler Reaction) is a viable, albeit more challenging, option due to the reaction conditions.
-
Route 3 (Nitrile Hydrolysis) is an excellent choice for large-scale production due to its typically high yields and well-understood process, provided that the synthesis and handling of the cyanide precursor are managed safely.
-
Route 4 (Grignard Carboxylation) is a classic and effective method, but its sensitivity to reaction conditions makes it more suitable for smaller-scale preparations where stringent anhydrous conditions can be maintained.
Ultimately, a thorough cost analysis and process safety assessment should be conducted before selecting a route for large-scale production. This guide provides the foundational knowledge to begin this evaluation, empowering researchers to choose the most efficient and practical path for their specific needs.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 4. synarchive.com [synarchive.com]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of 2-(4-Bromo-2-chlorophenyl)acetic Acid and its Analogs: A Focus on Cyclooxygenase Inhibition
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the phenylacetic acid scaffold has proven to be a cornerstone for designing potent inhibitors of cyclooxygenase (COX) enzymes. This guide provides an in-depth comparison of the biological activity of 2-(4-Bromo-2-chlorophenyl)acetic acid and its analogs, with a specific focus on their structure-activity relationships as inhibitors of COX-1 and COX-2. By understanding how subtle modifications to the chemical structure influence inhibitory potency and selectivity, researchers can better design novel anti-inflammatory agents with improved therapeutic profiles.
The Central Role of Cyclooxygenase in Inflammation
Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade. Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are the gatekeepers of this pathway. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This isoform is primarily responsible for the production of prostaglandins that mediate inflammatory responses.
The differential roles of these two isoforms are a critical consideration in drug design. While the inhibition of COX-2 is desirable for anti-inflammatory effects, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal distress.[1][2] Therefore, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research.
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins.
References
A Comparative Guide to the Spectroscopic Characterization of 2-(4-Bromo-2-chlorophenyl)acetic acid
This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Bromo-2-chlorophenyl)acetic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers a comparative framework, placing the compound's spectral characteristics alongside relevant alternatives to highlight the nuances of structural elucidation. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
In the synthesis of complex organic molecules, unambiguous structural verification is paramount. Phenylacetic acid derivatives, particularly those with halogen substituents, serve as versatile building blocks.[2] The precise placement of these halogens on the aromatic ring dramatically influences the molecule's electronic properties, reactivity, and ultimately, its biological activity.[2] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this verification process. This guide will dissect the spectral signature of this compound and demonstrate how these techniques provide a unique fingerprint, allowing for its definitive identification against structural isomers and related compounds.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise mapping of the molecular framework.
¹H and ¹³C NMR Data for this compound
The following data were obtained for a compound matching the target structure, synthesized as part of a study on copper-catalyzed chlorodeboronation.[3] The solvent used was deuterated chloroform (CDCl₃).
| Data Type | Chemical Shift (δ) in ppm | Assignment | Notes |
| ¹H NMR | ~8.17 | -COOH | Broad singlet, exchangeable with D₂O |
| 7.64 | Ar-H | Singlet (or narrow doublet), H adjacent to Cl | |
| 7.34 | Ar-H | Doublet, J ≈ 8.0 Hz, H adjacent to Br | |
| 7.19 | Ar-H | Doublet of doublets, J ≈ 8.0, 2.0 Hz, H between Br and CH₂ | |
| 3.85 (Predicted) | -CH₂- | Singlet | |
| ¹³C NMR | 176.0 (Predicted) | -COOH | |
| 139.2 | Ar-C | ||
| 134.5 | Ar-C | ||
| 129.9 | Ar-C | ||
| 124.3 | Ar-C | ||
| 120.2 | Ar-C | ||
| 118.1 | Ar-C | ||
| 39.0 (Predicted) | -CH₂- |
Note: Some values are predicted based on standard chemical shift ranges for similar structures, as the available experimental data did not explicitly assign all peaks.[3]
Comparative NMR Analysis: Differentiating Isomers
The true diagnostic power of NMR is revealed through comparison. Consider the structural isomer 4-Bromophenylacetic acid .[4] Its ¹H NMR spectrum would be significantly different. Due to the para-substitution, the aromatic region would display a characteristic AA'BB' system, typically appearing as two distinct doublets, each integrating to 2H. This immediately distinguishes it from the more complex splitting pattern of the 1,2,4-trisubstituted ring in our target molecule.
Another useful comparison is with (4-bromo-2-nitro-phenyl)-acetic acid .[5] The strongly electron-withdrawing nitro group would deshield the aromatic protons to a greater extent than the chloro group, causing them to resonate at a higher chemical shift (further downfield). This demonstrates how NMR is exquisitely sensitive to the electronic environment of the nuclei.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a standardized protocol for the acquisition of NMR data for small molecules like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte's signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard single-pulse experiment. A 30° or 45° pulse angle is often used to reduce experiment time without saturating the signals.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (0-200 ppm) is required.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Section 2: Mass Spectrometry (MS) - Unveiling Molecular Weight and Isotopic Signatures
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing clues about its elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Predicted Mass and Isotopic Pattern
The molecular formula for this compound is C₈H₆BrClO₂.[1] The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance) creates a highly distinctive isotopic cluster.
| Adduct | Predicted m/z | Ion Type |
| [M-H]⁻ | 246.9167 | Negative Ion Mode |
| [M+H]⁺ | 248.9313 | Positive Ion Mode |
| [M+Na]⁺ | 270.9132 | Positive Ion Mode |
Data sourced from PubChem predictions.[6]
The most informative feature is the pattern of peaks around the molecular ion. The base peak (M) will be accompanied by an M+2 peak (from ³⁷Cl and ⁸¹Br) and an M+4 peak (from both ³⁷Cl and ⁸¹Br). The relative intensities of these peaks (approximately 100:77:16) provide a high-confidence signature for a molecule containing one Cl and one Br atom.
Comparative MS Analysis
Comparing this pattern to simpler analogues clarifies its utility.
-
2-Bromophenylacetic acid (C₈H₇BrO₂)[7]: This compound would show only two major peaks in its molecular ion cluster, M and M+2, with nearly equal intensity (~1:1 ratio), characteristic of a single bromine atom.
-
4-Chlorophenylacetic acid (C₈H₇ClO₂): This compound would also show M and M+2 peaks, but their intensity ratio would be approximately 3:1, the signature for a single chlorine atom.
The unique four-peak pattern of our target molecule is therefore a definitive differentiator.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary desolvates the droplets, releasing the analyte ions into the gas phase.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to observe different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster and compare its m/z values and isotopic pattern to the theoretical values.
Isotopic Cluster Visualization
Caption: Relative intensities for the M, M+2, and M+4 peaks.
Section 3: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes | Comparative Data (4-Bromophenylacetic acid)[8] |
| O-H stretch (Carboxylic acid) | 2500-3300 | Very broad, characteristic of H-bonding | Present |
| C-H stretch (Aromatic) | 3000-3100 | Sharp, medium intensity | Present |
| C-H stretch (Aliphatic -CH₂-) | 2850-2960 | Sharp, medium intensity | Present |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong, sharp peak | ~1700 cm⁻¹ |
| C=C stretch (Aromatic) | 1450-1600 | Multiple medium to weak bands | Present |
| C-O stretch (Carboxylic acid) | 1210-1320 | Strong intensity | Present |
| C-Cl stretch | 600-800 | Medium to strong | N/A |
| C-Br stretch | 500-600 | Medium to strong | Present |
The most diagnostic peaks are the extremely broad O-H stretch and the very strong C=O carbonyl stretch, which confirm the presence of the carboxylic acid group. The low-wavenumber region (fingerprint region) would contain the C-Cl and C-Br stretching vibrations, providing direct evidence of halogenation. Comparing the spectrum to that of 4-Bromophenylacetic acid [8] or 2-Bromophenylacetic acid [7] would show high similarity in the O-H, C=O, and aromatic regions, but the specific pattern in the fingerprint region below 800 cm⁻¹ would differ due to the presence and position of the chlorine atom.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a common, rapid technique for acquiring IR spectra of solid samples.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium). No pellet pressing is required.
-
Data Acquisition:
-
Ensure the ATR crystal is clean and acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations by comparing their wavenumbers to correlation charts.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous structural fingerprint.
-
NMR spectroscopy confirms the 1,2,4-trisubstituted aromatic ring pattern and the presence of the acetic acid side chain.
-
Mass spectrometry verifies the molecular weight and, crucially, confirms the presence of one bromine and one chlorine atom through its unique M, M+2, and M+4 isotopic cluster.
-
IR spectroscopy identifies the key carboxylic acid functional group and provides evidence for the carbon-halogen bonds.
By comparing this data with that of structural isomers and related analogues, we can appreciate the subtle yet definitive differences that allow for confident characterization. The protocols and comparative data presented in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of halogenated phenylacetic acids and other complex small molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID(6127-11-3) 1H NMR spectrum [chemicalbook.com]
- 6. PubChemLite - this compound (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]
- 7. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromophenylacetic acid [webbook.nist.gov]
A Comparative Guide to the Synthesis of 2-(4-Bromo-2-chlorophenyl)acetic Acid: An Evaluation of Alternative Reagents and Methodologies
Introduction
2-(4-Bromo-2-chlorophenyl)acetic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its substituted phenylacetic acid framework serves as a versatile scaffold for building molecular complexity. The selection of a synthetic route for this compound is a critical decision in process development, directly impacting yield, purity, cost, safety, and environmental footprint. This guide provides an in-depth comparison of three distinct and viable synthetic pathways, offering researchers and process chemists the data and experimental rationale needed to make an informed decision based on their specific objectives, whether for bench-scale research or large-scale manufacturing. We will move beyond simple procedural outlines to dissect the underlying chemical principles and justify the selection of reagents and conditions for each method.
Methodology 1: The Cyanation-Hydrolysis Pathway from Benzyl Chloride
This classical two-step approach hinges on the nucleophilic substitution of a benzyl halide with a cyanide source, followed by the hydrolysis of the resulting nitrile. The primary starting material is 4-bromo-2-chloro-1-(chloromethyl)benzene[1][2]. The efficiency and safety of this route are highly dependent on the choice of cyanating agent.
Scientific Rationale
The benzylic carbon in 4-bromo-2-chlorobenzyl chloride is highly susceptible to SN2 attack by nucleophiles. The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the chloride, forming a stable carbon-carbon bond. The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation, typically proceeding under strong acidic or basic conditions.[3]
Alternative Reagents: A Comparison of Cyanide Sources
The choice of cyanide source is the most critical variable in the first step.
-
Traditional Reagents (NaCN/KCN): Sodium and potassium cyanide are inexpensive and highly reactive. However, their extreme toxicity and the potential for liberating hydrogen cyanide (HCN) gas upon acidification pose significant safety and handling challenges.
-
Phase-Transfer Catalysis (PTC): To improve reaction rates and facilitate the interaction between the aqueous cyanide salt and the organic substrate, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether can be employed.[4][5] PTC allows for milder reaction conditions and can increase yields by efficiently transporting the cyanide nucleophile into the organic phase.[4][6]
-
Less Toxic Alternatives (K₄[Fe(CN)₆]): Potassium hexacyanoferrate(II) is a significantly less toxic and more environmentally benign alternative.[7] Its use necessitates a transition metal catalyst, typically palladium-based, to facilitate the cyanation of the benzyl chloride.[7][8] While this approach enhances safety, it introduces the cost and complexity of the catalyst system.
Data Summary: Cyanation Step
| Reagent System | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Safety/Cost Profile |
| NaCN / KCN | None | Acetone/Water | 50-60 | 24 | 85-95 | High Toxicity, Low Cost |
| NaCN / TBAB | TBAB (PTC) | Dichloromethane/Water | 40-50 | 8-12 | 90-98 | High Toxicity, Moderate Cost |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / PPh₃ | DMF | 80-100 | 12-18 | 80-90 | Low Toxicity, High Cost |
Experimental Protocol: Cyanation via PTC followed by Hydrolysis
Part A: Synthesis of 2-(4-Bromo-2-chlorophenyl)acetonitrile
-
Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromo-2-chlorobenzyl chloride (50.0 g, 0.208 mol), dichloromethane (200 mL), and tetrabutylammonium bromide (TBAB) (3.35 g, 0.0104 mol).
-
Reagent Addition: In a separate beaker, dissolve sodium cyanide (15.3 g, 0.312 mol) in deionized water (100 mL). Carefully add the aqueous NaCN solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 45°C with vigorous stirring. The vigorous agitation is crucial for maximizing the interfacial area, which is essential for the phase-transfer mechanism.[5] Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 10 hours.
-
Workup: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-(4-Bromo-2-chlorophenyl)acetonitrile as an oil, which can be used directly in the next step. Expected yield: ~48 g (94%).
Part B: Hydrolysis to this compound
-
Setup: Transfer the crude nitrile to a 1 L flask equipped with a reflux condenser. Add a 6M aqueous solution of sodium hydroxide (300 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C). Ammonia gas will evolve. Continue heating for 12-18 hours, or until the starting nitrile is no longer detectable by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid (approx. 150 mL) to pH ~1. A white precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C. Expected yield from benzyl chloride: ~45 g (87% over two steps). Purity (by HPLC): >98%.[9]
Workflow Diagram: Cyanation-Hydrolysis Pathway
References
- 1. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. "Aryl Acetate Phase Transfer Catalysis: Method and Computation Studies" by Meisha A. Binkley [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 9. calpaclab.com [calpaclab.com]
A Comparative Guide to the Synthesis of 2-(4-Bromo-2-chlorophenyl)acetic acid: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
Introduction
2-(4-Bromo-2-chlorophenyl)acetic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds and fine chemicals.[1][2] Its halogenated phenylacetic acid structure provides a versatile scaffold for developing molecules with a wide range of biological activities, including anti-inflammatory and antidiabetic properties.[3] The strategic placement of the bromo and chloro substituents on the phenyl ring, combined with the reactive carboxylic acid moiety, makes it an intermediate of significant interest in medicinal chemistry and materials science.[1][3] Given its importance, the selection of an optimal synthetic pathway is a critical decision for researchers and process chemists, balancing factors of cost, efficiency, scalability, and safety.
This guide provides an in-depth cost-benefit analysis of various synthetic pathways to this compound. By examining the nuances of each route, from starting material accessibility to reaction conditions and overall yield, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
Comparative Analysis of Synthetic Pathways
Several distinct synthetic strategies can be employed to produce this compound. The most common and viable routes are detailed below, each with its own set of advantages and disadvantages.
Pathway 1: The Willgerodt-Kindler Reaction Approach
A classic method for converting aryl alkyl ketones into the corresponding amides or carboxylic acids is the Willgerodt-Kindler reaction.[4][5] This pathway typically starts from the readily available 1-(4-bromo-2-chlorophenyl)ethan-1-one.
Reaction Scheme:
-
Thioamide Formation: 1-(4-Bromo-2-chlorophenyl)ethan-1-one is reacted with an amine (commonly morpholine) and elemental sulfur. This step forms the corresponding thioamide intermediate.[4][6]
-
Hydrolysis: The resulting thioamide is then hydrolyzed, typically under basic conditions (e.g., NaOH), followed by acidification to yield the final carboxylic acid product.[6]
Workflow Diagram:
Caption: Willgerodt-Kindler reaction pathway to the target acid.
Experimental Protocol:
-
To a flask containing 1-(4-bromo-2-chlorophenyl)ethan-1-one, add morpholine and elemental sulfur.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Add a solution of sodium hydroxide and heat to reflux to hydrolyze the thioamide intermediate.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the solid product.
Cost-Benefit Analysis:
-
Cost: The starting acetophenone is generally accessible. The reagents (morpholine, sulfur, NaOH) are inexpensive commodity chemicals.
-
Yield: While effective, the Willgerodt-Kindler reaction can sometimes suffer from moderate to good yields, and the reaction mixture can be complex, making purification challenging.[7]
-
Scalability: The reaction is generally scalable, though the handling of sulfur at large scales requires specific safety precautions.
-
Safety & Environment: The reaction involves heating with sulfur, which can produce hydrogen sulfide, a toxic and odorous gas. Morpholine is also a hazardous substance.
Pathway 2: Cyanide-Mediated Synthesis
This pathway involves the nucleophilic substitution of a benzylic halide with a cyanide source, followed by hydrolysis of the resulting nitrile.
Reaction Scheme:
-
Halogenation: 4-Bromo-2-chlorotoluene is first subjected to radical bromination (e.g., using N-bromosuccinimide and a radical initiator) to form 1-(bromomethyl)-4-bromo-2-chlorobenzene.
-
Cyanation: The benzylic bromide is then reacted with a cyanide salt (e.g., NaCN or KCN) in a suitable solvent to produce 2-(4-bromo-2-chlorophenyl)acetonitrile.
-
Hydrolysis: The nitrile is subsequently hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.[8]
Workflow Diagram:
Caption: Cyanide-mediated synthesis of the target acid.
Experimental Protocol:
-
Halogenation: Reflux a solution of 4-bromo-2-chlorotoluene and N-bromosuccinimide in carbon tetrachloride with a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). After completion, filter the succinimide and concentrate the filtrate.
-
Cyanation: Dissolve the crude benzylic bromide in a polar aprotic solvent like DMSO and add sodium cyanide. Heat the mixture and monitor by TLC. After the reaction, quench with water and extract the product.
-
Hydrolysis: Reflux the isolated nitrile with aqueous sulfuric acid until the reaction is complete. Cool the mixture and extract the carboxylic acid product.
Cost-Benefit Analysis:
-
Cost: The starting toluene derivative is relatively inexpensive. Cyanide salts are also cost-effective.
-
Yield: This route generally provides good overall yields across the three steps.
-
Scalability: The process is scalable, but the use of highly toxic cyanides necessitates stringent safety protocols and specialized handling facilities, which can add to the operational cost.
-
Safety & Environment: The use of cyanide is a major drawback due to its extreme toxicity. The workup procedures must be carefully designed to avoid the generation of hydrogen cyanide gas.
Pathway 3: Grignard Reaction with Carbon Dioxide
This classic organometallic approach involves the formation of a Grignard reagent from a benzylic halide, followed by its reaction with carbon dioxide.[9][10]
Reaction Scheme:
-
Grignard Reagent Formation: 1-(Bromomethyl)-4-bromo-2-chlorobenzene (prepared as in Pathway 2) is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.[11][12]
-
Carboxylation: The Grignard reagent is then poured over solid carbon dioxide (dry ice) or bubbled with CO2 gas.[9][13]
-
Acidification: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to give the final product.[9]
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. leah4sci.com [leah4sci.com]
- 13. adichemistry.com [adichemistry.com]
A Comparative Guide to the Characterization of 2-(4-Bromo-2-chlorophenyl)acetic Acid Reaction Products
This guide provides an in-depth comparison of the characterization of reaction products derived from 2-(4-bromo-2-chlorophenyl)acetic acid. As a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, understanding the reaction pathways of this compound and rigorously characterizing its derivatives is paramount for researchers, scientists, and professionals in drug development.[1][2][3] This document moves beyond a simple recitation of methods to offer a comparative analysis grounded in experimental data and proven field insights.
The Strategic Importance of this compound
This compound is a halogenated derivative of phenylacetic acid.[1] Its structure is notable for two key features that dictate its reactivity: a chloro-substituted phenyl ring and a bromine atom at the alpha-carbon position adjacent to the carboxylic acid group.[1] This α-bromo group is an excellent leaving group, making the alpha-carbon highly susceptible to nucleophilic substitution reactions.[1] This inherent reactivity allows for the convenient introduction of a wide array of functional groups, establishing it as a versatile intermediate in organic synthesis.[1] A prominent application is its role as a precursor in the synthesis of the antithrombotic agent Clopidogrel.[2][4]
Common Reaction Pathways and Product Classes
The primary reaction site of this compound is the α-carbon, which readily undergoes nucleophilic substitution. The carboxylic acid group can also be functionalized, leading to a diverse range of products.
A common initial step is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, to facilitate further transformations. For instance, reaction with thionyl chloride converts the carboxylic acid to 2-bromo-p-chlorophenylacetyl chloride, a highly reactive intermediate.[5]
Representative Reaction: Esterification
Esterification of this compound is a frequently employed reaction to protect the carboxylic acid group or to create intermediates for further synthesis.[6] The resulting methyl ester, methyl 2-bromo-2-(2-chlorophenyl)acetate, is a key intermediate in the synthesis of Clopidogrel.
Comparative Analysis of Characterization Techniques
The unambiguous characterization of reaction products is crucial for confirming the success of a synthesis, determining purity, and elucidating the structure of novel compounds. The following table compares the most common analytical techniques for the characterization of this compound derivatives.
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity, quantification, separation of isomers. | Soluble in mobile phase. | High sensitivity, quantitative, high resolution. | Destructive, requires reference standards for identification. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Number of unique protons, chemical environment, connectivity. | Soluble in deuterated solvent, ~1-5 mg. | Non-destructive, detailed structural information. | Can be complex to interpret, lower sensitivity than MS. |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei. | Number of unique carbons, types of carbons (sp³, sp², sp). | Soluble in deuterated solvent, ~5-20 mg. | Unambiguous carbon skeleton information. | Low natural abundance of ¹³C leads to long acquisition times. |
| Mass Spec. | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition (HRMS). | Volatile or ionizable, ng to µg quantities. | High sensitivity, provides molecular formula. | Isomers may not be distinguishable, can be destructive. |
| IR Spec. | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C=O, O-H, C-Cl, C-Br). | Solid, liquid, or gas, ~1-10 mg. | Fast, non-destructive, good for functional group identification. | Provides limited structural information, complex spectra. |
Experimental Protocols and Workflow
Synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate
This protocol describes a common method for the esterification of this compound.
Rationale: The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically heated to increase the reaction rate.
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of a synthesized product such as methyl 2-(4-bromo-2-chlorophenyl)acetate.
Comparative Data for Alternative Synthetic Routes
While direct esterification is common, other methods exist for preparing derivatives. The choice of method often depends on the desired scale, available reagents, and the sensitivity of the starting material.
| Method | Reagents | Conditions | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ | Reflux | >90% | Inexpensive reagents, simple procedure. | Requires strong acid, may not be suitable for acid-sensitive substrates. |
| With Thionyl Chloride | SOCl₂, then Methanol | Room Temp to Reflux | ~85-95% | Forms a highly reactive acyl chloride intermediate, mild conditions for the second step. | Thionyl chloride is corrosive and moisture-sensitive. |
| Lewis Acid Catalysis | Methyl acetate, Lewis Acid (e.g., TiCl₄) | Reflux | >90% | High yield, short reaction time.[6] | Lewis acids can be expensive and require anhydrous conditions. |
Conclusion
The characterization of reaction products of this compound requires a multi-faceted analytical approach. While techniques like HPLC are indispensable for assessing purity, a combination of spectroscopic methods, including NMR, MS, and IR, is essential for unambiguous structural elucidation. The choice of synthetic route can influence the impurity profile, further underscoring the need for robust analytical characterization. The methodologies and comparative data presented in this guide provide a framework for researchers to make informed decisions in the synthesis and analysis of these important chemical intermediates.
References
- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 5. prepchem.com [prepchem.com]
- 6. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromo-2-chlorophenyl)acetic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Bromo-2-chlorophenyl)acetic acid. As a halogenated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, and structurally similar compounds, present several risks that dictate the stringent disposal protocols outlined below.
1.1. Toxicological Profile: While specific data for this exact compound is not detailed in the provided search results, analogous compounds like alpha-Bromo-2-chlorophenylacetic acid and other chlorinated/brominated phenylacetic acids are consistently classified as hazardous.[1][2][3] Key hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[2][3][4][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][4]
1.2. Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination. Such compounds can be persistent in the environment and may be classified as hazardous to aquatic life. Land disposal of wastes containing high concentrations of halogenated organic compounds (HOCs) is restricted by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[7]
1.3. Regulatory Classification: Due to the presence of carbon-halogen bonds (C-Br and C-Cl), this chemical waste falls under the category of Halogenated Organic Waste . This classification is critical because it mandates segregation from non-halogenated waste streams and subjects it to specific, more stringent disposal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
Part 2: Pre-Disposal Safety Protocols
Effective waste management begins before the first drop of waste is generated. Adherence to proper engineering controls and Personal Protective Equipment (PPE) is non-negotiable.
2.1. Engineering Controls:
-
Fume Hood: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9]
-
Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located near the workstation.[2]
2.2. Personal Protective Equipment (PPE): A standard PPE ensemble for handling this hazardous waste is summarized in the table below.
| Body Part | Protection Required | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before use.[10] | To prevent skin contact, which can cause irritation and burns.[2][5] |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[9][10] | To protect against accidental splashes that can cause severe eye damage.[2][5] |
| Body | A lab coat must be worn and fully buttoned. Consider a chemically resistant apron for larger quantities.[1][9] | To protect skin and personal clothing from contamination. |
| Respiratory | Generally not required when working in a fume hood. If a hood is unavailable or dust/aerosols are generated, a NIOSH-approved respirator is necessary.[2][10] | To prevent inhalation, which can lead to respiratory irritation.[4] |
Part 3: Waste Segregation and Disposal Workflow
The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams is not only a compliance violation but also a significant safety hazard. This compound waste must be treated as Hazardous Halogenated Organic Waste .
The following diagram illustrates the decision-making process for the disposal of this chemical.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Identify and Segregate: At the point of generation, identify all waste containing this compound. This includes neat (pure) compound, contaminated labware (pipette tips, vials), and solutions. This waste stream must be kept separate from non-halogenated organic waste.[11][12][13][14] The cost to dispose of halogenated waste is significantly higher, and mixing it with non-halogenated streams increases disposal costs for the entire volume.[14]
-
Select the Correct Container:
-
Use a designated, chemically compatible waste container, typically made of high-density polyethylene (HDPE).[12]
-
Ensure the container is in good condition, free of leaks, and has a secure, tightly-sealing screw cap.[12][13]
-
The container must be kept closed at all times except when waste is actively being added.[13][14]
-
-
Properly Label the Container:
-
Label the container before adding any waste.[13]
-
The label must clearly state "Hazardous Waste" .[14]
-
List all chemical contents by their full, unabbreviated names (e.g., "Waste this compound in Methanol").[13]
-
Include the approximate concentrations or percentages of each component.
-
Add the date of first accumulation and the name of the Principal Investigator or research group.
-
-
Accumulate Waste Safely:
-
Add waste to the container carefully, using a funnel for liquids if necessary to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a ventilated cabinet.[12]
-
Store away from incompatible materials, such as strong bases or strong oxidizing agents.[4]
-
-
Final Disposal:
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
| Spill Size | Containment & Cleanup Protocol |
| Minor Spill (Small quantity, contained within a fume hood) | 1. Alert personnel in the immediate area. 2. Ensure your PPE is appropriate. 3. Use dry, absorbent pads or a chemical spill kit to absorb the material. For solids, carefully sweep up the material to avoid generating dust.[4][9][13] 4. Place all contaminated materials (absorbents, gloves, etc.) into a sealed plastic bag or container.[9][13] 5. Label the container as "Hazardous Waste" with the chemical name and dispose of it through EHS. 6. Decontaminate the spill area with soap and water. |
| Major Spill (Large quantity, outside of a fume hood, or if you feel unsafe) | 1. Evacuate the area immediately. Alert all nearby personnel.[13] 2. If the spill is flammable, turn off all ignition sources. 3. Close the laboratory doors to contain the fumes.[13] 4. Activate the fire alarm if necessary to evacuate the building. 5. Call your institution's emergency number (e.g., EHS, Public Safety) from a safe location. Provide the chemical name, location, and approximate quantity of the spill.[13] 6. Do not attempt to clean up a major spill unless you are trained and equipped to do so. |
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cpachem.com [cpachem.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. epa.gov [epa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.com [capotchem.com]
- 11. uakron.edu [uakron.edu]
- 12. ethz.ch [ethz.ch]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
